7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDBZGNCWHCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555350 | |
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32263-64-2 | |
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a pivotal intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic synthesis of its core structure, detailed methodologies for its preparation and characterization, and its significant role in the development of therapeutic agents.
Introduction: The Strategic Importance of the Tetralone Scaffold
The tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold in the synthesis of a multitude of biologically active molecules.[1] The substitution pattern on the aromatic ring significantly influences the pharmacological properties of these derivatives, making them attractive targets for drug discovery programs. This compound, with its protected hydroxyl group at the 7-position, serves as a versatile building block, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[2][3]
I. Synthesis of the 7-Substituted Tetralone Core: A Mechanistic Perspective
The construction of the this compound molecule hinges on the initial formation of the 7-hydroxytetralone core. A robust and widely employed method involves a three-step sequence starting from a suitably substituted benzene derivative and succinic anhydride.[4]
Step 1: Friedel-Crafts Acylation
The synthesis commences with the Friedel-Crafts acylation of a phenol with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution reaction introduces a 4-oxo-4-phenylbutanoic acid side chain onto the aromatic ring. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl group on the phenol.
DOT Diagram: Friedel-Crafts Acylation of Phenol
Caption: Mechanism of Friedel-Crafts Acylation.
Step 2: Clemmensen or Wolff-Kishner Reduction
The subsequent step involves the reduction of the keto group in the side chain to a methylene group. This can be achieved through classic reduction methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or, as detailed in a reliable protocol, the Wolff-Kishner-Huang Minlon reduction.[4] The Wolff-Kishner reaction utilizes hydrazine hydrate and a strong base, typically potassium hydroxide, at elevated temperatures to effectively remove the carbonyl oxygen.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The final step in forming the tetralone core is an intramolecular Friedel-Crafts acylation. The resulting 4-(4-hydroxyphenyl)butanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA), which promotes the cyclization of the carboxylic acid onto the aromatic ring to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[4]
II. Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]
This protocol is adapted from a literature procedure for the synthesis of the immediate precursor to the title compound.
Materials:
-
Phenol
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol (DEG)
-
Polyphosphoric acid (PPA)
-
Chloroform
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Friedel-Crafts Acylation: To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (10 mL), add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise under a nitrogen atmosphere, maintaining the temperature at room temperature.[4] After the reaction is complete, the mixture is concentrated, and the residue is recrystallized from ethanol to yield 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
-
Wolff-Kishner-Huang Minlon Reduction: The 4-(4-hydroxyphenyl)-4-oxobutanoic acid (0.75 g, 3.75 mmol) is added to a round-bottom flask containing diethylene glycol (10 mL). 85% hydrazine hydrate (5 mL) and potassium hydroxide are sequentially added. The reaction mixture is refluxed at 453 K for 3 hours to produce 4-(4-hydroxyphenyl)butanoic acid.[4]
-
Intramolecular Cyclization: The resulting 4-(4-hydroxyphenyl)butanoic acid (0.40 g, 2.25 mmol) is added to polyphosphoric acid (7.50 g, 22.5 mmol). The mixture is stirred mechanically at 373 K for 30 minutes.[4] The reaction product is then extracted with chloroform, dried over anhydrous sodium sulfate, and concentrated to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Protocol 2: Synthesis of this compound
This protocol is based on a standard and highly analogous Williamson ether synthesis for the preparation of the 6-benzyloxy isomer.[5]
Materials:
-
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Cyclohexane
Procedure:
-
Suspend 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.85 mmol) in acetone (15 mL) containing anhydrous potassium carbonate (3.70 mmol).
-
To this suspension, add benzyl bromide (2.035 mmol) and heat the reaction mixture under reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under vacuum.
-
Purify the resulting crude product by recrystallization from cyclohexane to afford this compound.
DOT Diagram: Synthesis of this compound
Caption: Synthetic workflow for the target molecule.
III. Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Appearance | Expected to be a crystalline solid |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-8.0 ppm), benzylic protons of the protecting group (singlet, ~δ 5.1 ppm), aliphatic protons of the tetralone core (multiplets, δ 2.0-3.0 ppm). |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~δ 198 ppm), aromatic carbons (δ 110-160 ppm), benzylic carbon (~δ 70 ppm), aliphatic carbons (δ 20-40 ppm). |
| IR (KBr) | Strong C=O stretch (~1680 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry (EI) | Molecular ion peak (m/z) at 252, characteristic fragmentation pattern including loss of the benzyl group (m/z 91). |
IV. Application in Drug Development: A Precursor to SERMs
7-substituted tetralones are crucial intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs that exhibit tissue-selective estrogenic and anti-estrogenic effects.[2] One of the most prominent applications is in the synthesis of raloxifene, a drug used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][7] The 7-benzyloxy group serves as a protected precursor to the 7-hydroxyl functionality, which is a key pharmacophoric feature for binding to the estrogen receptor.[3] The tetralone core provides the necessary rigid scaffold for orienting the pharmacophoric groups in the correct spatial arrangement for optimal receptor interaction.
The synthetic utility of 7-substituted tetralones extends to the development of ligands for dopamine and serotonin receptors, which are important targets for treating central nervous system disorders.[8] The ability to functionalize the 7-position allows for the exploration of structure-activity relationships to optimize the potency and selectivity of these ligands.
V. Conclusion
This compound is a strategically important synthetic intermediate with significant applications in drug discovery and development. Its synthesis, rooted in fundamental organic reactions, provides a versatile platform for accessing a wide range of biologically active molecules. The methodologies and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their pursuit of novel therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]
- 6. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 7-(Benzyloxy)-1-tetralone
An In-Depth Technical Guide to the Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
This compound, a key derivative of the tetralone scaffold, stands as a cornerstone intermediate in medicinal chemistry and complex organic synthesis.[1][2] Its structure, featuring a protected hydroxyl group on a bicyclic ketone, makes it a versatile precursor for a wide range of biologically active molecules, including treatments for neuropsychiatric and neurodegenerative disorders.[3] The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed in later synthetic stages to reveal the free hydroxyl for further functionalization. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 7-(Benzyloxy)-1-tetralone can be approached from two fundamentally different strategic directions. The choice between them is often dictated by the availability of starting materials, scalability, and the specific purity requirements of the final product.
-
Pathway A: Late-Stage Benzylation. This strategy involves first constructing the core 7-hydroxy-1-tetralone ring system and then introducing the benzyl protecting group in a subsequent step. This is often preferred when the precursors to 7-hydroxy-1-tetralone are commercially accessible and the benzylation step is high-yielding.
-
Pathway B: Early-Stage Benzylation & Cyclization. This approach begins with a precursor that already contains the benzyloxy moiety. The critical step is the intramolecular cyclization to form the fused six-membered ring of the tetralone core. This pathway can be more efficient if the cyclization of the benzylated substrate proceeds cleanly.
The following diagram provides a high-level overview of these divergent strategies.
Caption: High-level comparison of the two primary synthetic routes.
Pathway A: Synthesis via Benzylation of 7-Hydroxy-1-tetralone
This pathway is arguably the most thoroughly documented and reliable method. It breaks the synthesis down into two distinct, well-understood phases: the formation of the hydroxytetralone core and its subsequent protection.
Phase 1: Construction of the 7-Hydroxy-1-tetralone Core
The synthesis of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one from simple aromatic precursors is a classic three-step sequence.[4]
-
Friedel-Crafts Acylation: The process begins by reacting a phenol with succinic anhydride in the presence of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms 4-(4-hydroxyphenyl)-4-oxobutanoic acid.[4] The causality here is the generation of a highly electrophilic acylium ion from succinic anhydride by AlCl₃, which then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic activation by the hydroxyl group.
-
Clemmensen or Wolff-Kishner Reduction: The keto group of the butanoic acid side chain must be removed. This is achieved through a reduction reaction. The Wolff-Kishner reaction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is highly effective for this transformation, yielding 4-(4-hydroxyphenyl)butanoic acid.[4]
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The final step in forming the core is a ring-closing reaction. The 4-(4-hydroxyphenyl)butanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.[4] The acid protonates the carboxylic acid, facilitating the formation of an intramolecular acylium ion, which then performs an electrophilic attack on the activated aromatic ring to form the six-membered ketone ring, yielding 7-hydroxy-1-tetralone.[5][6]
The detailed reaction scheme for this phase is as follows:
Caption: Step-wise synthesis of the 7-hydroxy-1-tetralone core.
Phase 2: Benzylation of the Phenolic Hydroxyl Group
With the 7-hydroxy-1-tetralone core in hand, the final step is a standard Williamson ether synthesis to introduce the benzyl protecting group.
This reaction involves treating the hydroxytetralone with a benzyl halide (e.g., benzyl bromide) in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (ACN) or acetone.[3][7] The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. This ion then displaces the halide from benzyl bromide via an Sₙ2 reaction, forming the desired benzyl ether product. The choice of K₂CO₃ is critical; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the enolizable ketone.
Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.
Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]
-
Step A: 4-(4-hydroxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
-
To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise, maintaining the temperature at room temperature.
-
Stir the reaction mixture for 4-6 hours until TLC indicates consumption of starting material.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum complex.
-
Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the product.
-
-
Step B: 4-(4-hydroxyphenyl)butanoic acid (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, add the 4-(4-hydroxyphenyl)-4-oxobutanoic acid (0.75 g, 3.75 mmol), diethylene glycol (10 mL), 85% hydrazine hydrate (5 mL), and potassium hydroxide pellets.
-
Heat the mixture to reflux at 180-200°C for 3 hours.
-
Cool the mixture, dilute with water, and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-(4-hydroxyphenyl)butanoic acid.
-
-
Step C: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Cyclization)
-
Place polyphosphoric acid (PPA) (7.50 g) in a flask and heat to 80-90°C.
-
Add 4-(4-hydroxyphenyl)butanoic acid (0.40 g, 2.25 mmol) to the hot PPA with mechanical stirring.
-
Stir the mixture at 100°C for 30 minutes.
-
Cool the reaction, add crushed ice, and extract the product with chloroform or ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Protocol 2: Synthesis of this compound (Benzylation)[7]
-
Dissolve 7-hydroxy-1-tetralone (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (ACN) in a round-bottom flask.
-
Stir the suspension for 15 minutes at room temperature under a nitrogen atmosphere.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuum. Partition the crude material between water and dichloromethane (DCM).
-
Separate the layers, and wash the organic layer successively with water, a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuum.
-
Purify the crude solid by trituration with heptane or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to give the target compound as a crystalline solid.
Data Summary
The following table summarizes typical reaction parameters for the preferred synthetic pathway (Pathway A). Yields are representative and can vary based on scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| A1 | Friedel-Crafts Acylation | Phenol, Succinic Anhydride, AlCl₃ | 1,2-Dichloroethane | Room Temp | 4-6 | ~70-80% |
| A2 | Wolff-Kishner Reduction | Hydrazine Hydrate, KOH | Diethylene Glycol | 180-200 | 3 | ~85-95% |
| A3 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) | None | 100 | 0.5 | ~75-85% |
| A4 | Benzylation | Benzyl Bromide, K₂CO₃ | Acetonitrile (ACN) | 82 (Reflux) | 4-8 | ~80-90%[7] |
Conclusion
The synthesis of this compound is most reliably achieved via a four-step sequence starting from phenol, involving the construction of the 7-hydroxy-1-tetralone core followed by a high-yielding benzylation. This pathway leverages well-established, robust chemical transformations, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up. The causality behind each step—from the Lewis acid-catalyzed acylation to the base-mediated Sₙ2 protection—is well-understood, allowing for rational optimization and troubleshooting. This guide provides the necessary strategic insight and detailed protocols for researchers and drug development professionals to confidently produce this critical synthetic intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetralone Scaffold
The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] These scaffolds are prevalent in a variety of biologically active molecules and natural products, serving as crucial intermediates in the synthesis of complex pharmaceutical agents.[1][2] The strategic functionalization of the tetralone core, particularly at the C7 position, has been shown to significantly influence the pharmacological properties of the resulting derivatives. This has led to the development of compounds with a wide range of therapeutic applications, including potential treatments for neurodegenerative diseases and cancer. This guide provides a comprehensive overview of the physical and chemical properties of a key derivative, 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, offering insights into its synthesis, characterization, and safe handling for research and development purposes.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its physicochemical properties can be reliably predicted based on the analysis of structurally similar compounds, such as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and other tetralone derivatives.[2][3][4][5][6]
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₁₇H₁₆O₂ | Based on chemical structure[7] |
| Molecular Weight | 252.31 g/mol | Calculated from the molecular formula[7] |
| Appearance | Likely a white to off-white crystalline solid | Based on analogues like 7-methoxy-1-tetralone[4] |
| Melting Point | Estimated to be in the range of 60-80 °C | Based on the melting points of 7-methoxy-1-tetralone (59-63 °C) and 7-bromo-3,4-dihydronaphthalen-1(2H)-one (75-80 °C) |
| Boiling Point | > 300 °C (at 760 mmHg) | Extrapolated from the boiling point of 7-methoxy-1-tetralone (340 °C at 760 mmHg)[4] |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, acetone, and chloroform; slightly soluble in water. | Based on the solubility of 7-methoxy-1-tetralone[3][4] |
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound can be anticipated based on its chemical structure and comparison with related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and tetralone rings, the benzylic methylene protons, and the aliphatic protons of the cyclohexanone ring.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide distinct signals for each of the 17 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons. A general protocol for acquiring high-quality ¹³C NMR spectra for tetralone derivatives involves dissolving 10-50 mg of the sample in a deuterated solvent like CDCl₃ with TMS as an internal standard.[8]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, characteristic of the ketone functional group. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.31 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic cleavages of the tetralone structure.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the 7-hydroxytetralone precursor, followed by a Williamson ether synthesis to introduce the benzyl group.
Step 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
This precursor is synthesized from a hydroxy-substituted benzene derivative and succinic anhydride through a three-step sequence: a Friedel–Crafts reaction, a Wolff–Kishner–Huang Minglong reduction, and an intramolecular cyclization.[1]
Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one [1]
-
Friedel–Crafts Reaction: To a stirred slurry of anhydrous AlCl₃ in 1,2-dichloroethane, add succinic anhydride and a suitable phenol derivative portionwise under a nitrogen atmosphere at room temperature. After the reaction is complete, concentrate the solution and recrystallize the residue from ethanol to obtain the corresponding 4-oxo-4-phenylbutanoic acid.
-
Wolff–Kishner–Huang Minglong Reduction: Add the product from the previous step to a round bottom flask with diethylene glycol, 85% hydrazine hydrate, and potassium hydroxide. Reflux the mixture to reduce the ketone to a methylene group, yielding the 4-phenylbutanoic acid derivative.
-
Intramolecular Cyclization: Add the resulting compound to polyphosphoric acid (PPA) and stir the mixture at an elevated temperature. Extract the product with chloroform, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Step 2: Benzylation of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Williamson Ether Synthesis)
The final step involves the O-alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one with benzyl halide in the presence of a base. This classic Sₙ2 reaction is known as the Williamson ether synthesis.[9][10][11][12]
Experimental Protocol: Williamson Ether Synthesis [9][10][11][12]
-
Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic alkoxide.
-
Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic pathway to this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the benzylic ether.
-
Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition and condensation reactions. For instance, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation with amines or hydrazines can yield imines or hydrazones, respectively.
-
Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various alkylation and condensation reactions, such as the Claisen-Schmidt condensation.[13]
-
Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved under various conditions, most commonly by catalytic hydrogenation, to regenerate the 7-hydroxy functionality. This deprotection strategy is often employed in multi-step syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 7-Methoxy-1-tetralone (CAS 6836-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson_ether_synthesis [chemeurope.com]
- 11. francis-press.com [francis-press.com]
- 12. youtube.com [youtube.com]
- 13. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key organic intermediate, holds significant importance in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications as a versatile scaffold in the creation of pharmacologically active molecules. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for researchers engaged in the synthesis and application of novel therapeutics.
Introduction: The Significance of the Tetralone Scaffold
The tetralone framework, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its rigid, yet three-dimensional, structure provides an excellent scaffold for the spatial presentation of various pharmacophoric elements. The substituent at the 7-position of the tetralone ring, in this case, a benzyloxy group, plays a crucial role in modulating the physicochemical properties and biological activity of its derivatives. This benzyloxy group not only influences lipophilicity and metabolic stability but also offers a handle for further chemical modification. Consequently, this compound emerges as a valuable building block for synthesizing a diverse array of potential therapeutic agents, from anticancer to neuroprotective agents.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | [3] |
| Molecular Weight | 252.31 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| CAS Number | 32263-64-2 |
Note: The CAS number for the isomeric 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is 32263-70-0.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the naphthalene ring system and the benzyl group.
-
Benzyloxy CH₂: A characteristic singlet around δ 5.1 ppm.
-
Aliphatic Protons: Multiplets in the range of δ 2.0-3.0 ppm, corresponding to the methylene protons of the dihydronaphthalene ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal downfield, typically above δ 195 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Benzyloxy CH₂ Carbon: A signal around δ 70 ppm.
-
Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm).
Expected Infrared (IR) Spectral Features:
-
C=O Stretch: A strong absorption band around 1680 cm⁻¹.
-
C-O-C Stretch: Absorption bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Synthesis of this compound
The synthesis of the title compound is most logically achieved through the O-benzylation of its precursor, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This process follows the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5]
Synthesis of the Precursor: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
The synthesis of 7-hydroxy-1-tetralone can be accomplished via a three-step sequence starting from a suitably substituted benzene derivative and succinic anhydride.[6] This involves a Friedel–Crafts acylation, followed by a Wolff–Kishner–Huang Minglong reduction, and finally an intramolecular cyclization.[6]
O-Benzylation of 7-Hydroxy-1-tetralone: A Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide. Sodium hydride is a strong base that irreversibly deprotonates the phenolic hydroxyl group.
Materials:
-
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equivalent). Dissolve the starting material in dry DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. The formation of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR) and compared with expected values.
Caption: Synthetic workflow for the O-benzylation of 7-hydroxy-1-tetralone.
Applications in Drug Discovery and Medicinal Chemistry
The 7-(benzyloxy)tetralone scaffold is a versatile platform for the development of novel therapeutic agents. The benzyloxy group can be retained in the final molecule to enhance binding to specific biological targets or can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric feature.
Key Therapeutic Areas:
-
Anticancer Agents: The tetralone core has been incorporated into molecules designed to inhibit various targets in cancer signaling pathways. The ability to modify the 7-position allows for the optimization of activity against specific kinases or other enzymes involved in cell proliferation.
-
Neuroprotective Agents: Derivatives of 7-hydroxytetralone have been explored for their potential in treating neurodegenerative diseases. The benzyloxy derivative can be used to synthesize ligands for dopamine and serotonin receptors, which are important targets in the central nervous system.[1][7]
-
Anti-inflammatory Agents: The tetralone structure can be found in compounds with anti-inflammatory properties. The 7-substituent can be tailored to modulate the activity of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
Caption: Applications of the 7-(benzyloxy)tetralone scaffold in drug discovery.
Conclusion
This compound stands out as a pivotal intermediate for the synthesis of complex, biologically active molecules. Its straightforward preparation from readily available starting materials, coupled with the versatility of the tetralone scaffold, makes it an invaluable tool for medicinal chemists. This guide has provided a detailed framework for its synthesis, characterization, and application, empowering researchers to leverage this compound in their quest for novel therapeutics. The continued exploration of derivatives based on this scaffold holds significant promise for addressing unmet medical needs.
References
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetralone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. While its direct biological activities are not extensively documented, its structural features present a compelling case for its investigation as a versatile intermediate in drug discovery. This document serves as a roadmap for researchers, outlining potential research avenues, from novel synthetic explorations to targeted biological screenings, grounded in the established significance of the tetralone core. We will delve into the rationale behind proposed research areas, provide actionable experimental protocols, and visualize key workflows to empower scientists in unlocking the therapeutic promise of this intriguing molecule.
Introduction: The Tetralone Scaffold as a Foundation for Innovation
The 1-tetralone framework is a bicyclic aromatic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and natural products.[1] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal scaffold for probing interactions with biological targets. Derivatives of 1-tetralone have demonstrated a remarkable breadth of therapeutic applications, including:
-
Antidepressants: The well-known selective serotonin reuptake inhibitor (SSRI) Sertraline features a tetralone-derived core, highlighting the scaffold's utility in targeting monoamine transporters.[1]
-
Anticancer Agents: Numerous tetralone derivatives have exhibited antiproliferative activity against various cancer cell lines, underscoring their potential in oncology.[1][2]
-
Neuroprotective Agents: The tetralone structure is found in acetylcholinesterase inhibitors, which are critical in the management of Alzheimer's disease.[2][3][4]
-
Antimicrobial Agents: Modifications to the tetralone ring have yielded compounds with significant antibacterial and antifungal properties.[1][5]
This compound, the subject of this guide, is strategically functionalized. The benzyloxy group at the 7-position offers a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The tetralone core itself provides a robust platform for the construction of more complex molecular architectures. This guide will explore the untapped potential of this specific molecule, proposing concrete research directions.
Core Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| CAS Number | Not available; isomer 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is 32263-70-0[6][7] |
| Primary Classification | Drug Intermediate[8][9] |
| Key Structural Features | α-tetralone core, benzyloxy group at the 7-position |
| Known Applications | Primarily used as a starting material for the synthesis of more complex, biologically active compounds. |
Proposed Research Areas and Methodologies
The strategic placement of the benzyloxy group on the tetralone scaffold of this compound opens up several exciting avenues for research.
Exploration of Novel Synthetic Routes and Derivatization
The primary utility of this compound lies in its potential as a synthetic intermediate. Research in this area should focus on leveraging the existing functional groups to generate a diverse library of novel compounds for biological screening.
Caption: Proposed derivatization workflow for this compound.
The conversion of the benzyloxy group to a hydroxyl group is a critical step, as the resulting phenol can serve as a versatile handle for a wide range of subsequent reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be purified by column chromatography on silica gel or by recrystallization.[10]
Investigation of Anticancer Properties
Given that the tetralone scaffold is present in numerous anticancer agents, a primary research focus should be the evaluation of this compound and its derivatives for antiproliferative activity.[1][2]
Caption: A tiered screening approach for identifying anticancer activity.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) for each compound.
Exploration of Neuroprotective and Anti-Inflammatory Effects
The structural similarity of tetralones to certain classes of flavonoids and their documented activity as acetylcholinesterase inhibitors and anti-inflammatory agents suggest that this compound and its derivatives could possess neuroprotective and anti-inflammatory properties.[11]
Caption: Potential inhibition of the NF-κB signaling pathway.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and nitric oxide production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compounds.
Future Directions and Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | i-FAB [i-fab.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Abstract
This application note provides a comprehensive guide for the synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a valuable drug intermediate[1][2], starting from 6-hydroxy-1-tetralone. The protocol is based on the robust and widely-used Williamson ether synthesis[3]. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss critical safety considerations, and offer troubleshooting advice to ensure a successful and reproducible synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Principle
The target molecule, this compound, serves as a key building block in the synthesis of various biologically active compounds. Its preparation involves the protection of the phenolic hydroxyl group of 6-hydroxy-1-tetralone as a benzyl ether. This transformation is efficiently achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers from an organohalide and an alkoxide[3].
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The core principle involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton of 6-hydroxy-1-tetralone is removed by a suitable base, such as potassium carbonate, to generate a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: This phenoxide ion then attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as a good leaving group, forming the desired benzyl ether product.[3][6]
The choice of a mild base like potassium carbonate (K₂CO₃) is strategic. It is sufficiently basic to deprotonate the phenol but not so strong as to promote side reactions.[4][7][8] A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the SN2 pathway without interfering with the nucleophile.[3][9]
Safety and Hazard Information
It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
6-Hydroxy-1-tetralone: Causes skin, eye, and respiratory irritation.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.
-
Benzyl Bromide: Highly Toxic and Lachrymatory. This substance is toxic if inhaled and is a potent lachrymator (tear-inducing agent).[12][13] It causes severe irritation to the eyes, skin, and respiratory system.[14][15] Handle with extreme caution, using a syringe or cannula for transfers. Ensure any contaminated materials are quenched and disposed of properly.
-
Potassium Carbonate (Anhydrous): May cause irritation upon contact. Handle with care to avoid generating dust.
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[16][17]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Density | Equivalents | Amount (Example Scale) | CAS Number |
| 6-Hydroxy-1-tetralone | 162.19 | - | 1.0 | 1.62 g (10.0 mmol) | 3470-50-6 |
| Benzyl Bromide | 171.04 | 1.438 g/mL | 1.1 | 1.3 mL (11.0 mmol) | 100-39-0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | - | 2.0 | 2.76 g (20.0 mmol) | 584-08-7 |
| Acetone (Anhydrous) | - | - | - | 80 mL | 67-64-1 |
| Ethyl Acetate | - | - | - | For workup/TLC | 141-78-6 |
| Petroleum Ether/Hexane | - | - | - | For workup/TLC | - |
| Deionized Water | - | - | - | For workup | 7732-18-5 |
| Brine (Saturated NaCl) | - | - | - | For workup | - |
| Anhydrous Sodium Sulfate | - | - | - | For drying | 7757-82-6 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel or syringe
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxy-1-tetralone (1.62 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add 80 mL of anhydrous acetone to create a suspension.
-
Reagent Addition: While stirring the suspension at room temperature, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) using a heating mantle. Maintain the reflux with vigorous stirring for 6 to 8 hours.[16][17]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16][17] Use a mobile phase of 1:2 ethyl acetate:petroleum ether. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the 6-hydroxy-1-tetralone spot is no longer visible.
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the suspension through a Buchner funnel to remove the potassium salts. Wash the filter cake with a small amount of acetone or ethyl acetate to recover any residual product.[18]
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude product.[16]
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate (approx. 50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol/water) or by silica gel column chromatography if necessary.[16]
-
Expected Results and Characterization
The final product, this compound, should be an off-white to pale yellow solid.
-
Molecular Formula: C₁₇H₁₆O₂[17]
-
Molecular Weight: 252.31 g/mol [17]
-
Yield: Typical yields for this reaction are generally high, often exceeding 85-95% after purification.
-
¹H NMR: Expect characteristic signals for the aromatic protons of both the tetralone and benzyl groups, a singlet for the benzylic methylene protons (~5.1 ppm), and aliphatic protons for the saturated portion of the tetralone ring.
-
IR Spectroscopy: Expect a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O-C ether stretches around 1250 cm⁻¹ and 1050 cm⁻¹. The broad O-H stretch from the starting material should be absent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is incomplete | Insufficient reaction time or temperature. Inactive base (absorbed moisture). | Extend reflux time and monitor by TLC. Use freshly dried, powdered K₂CO₃. |
| Low Product Yield | Incomplete reaction. Mechanical losses during workup. Impure reagents. | Ensure the reaction goes to completion. Be careful during transfers and extractions. Use pure starting materials and anhydrous solvent.[18] |
| Presence of Side Products | Benzyl bromide is unstable; degradation can occur. Competing C-alkylation. | Use fresh, pure benzyl bromide. The use of a mild base like K₂CO₃ minimizes C-alkylation, which is more common with stronger bases.[18] |
| Difficulty in Purification | Product is oily or fails to crystallize. | The crude product may contain impurities. Attempt purification via column chromatography. Ensure all solvent is removed before crystallization. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. m.youtube.com [m.youtube.com]
- 7. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. fishersci.fr [fishersci.fr]
- 11. Page loading... [guidechem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 14. westliberty.edu [westliberty.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 17. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
The Tetralone Core: A Privileged Scaffold in Medicinal Chemistry — Applications of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Introduction: The Strategic Importance of the Tetralone Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The 7-substituted-1-tetralone core is a prime example of such a scaffold, serving as a versatile synthetic platform for constructing complex and biologically active molecules.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding pockets.
This guide focuses on a key derivative, 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one . The benzyloxy group at the 7-position serves two critical functions: it acts as a protecting group for the synthetically versatile 7-hydroxyl functionality and its steric and electronic properties can be leveraged to influence biological activity.[3] This intermediate is a cornerstone in the synthesis of agents targeting neurodegenerative diseases, hormonal cancers, and disorders of the central nervous system.[4]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, explaining not just the "how" but the "why" behind the synthetic strategies. We will explore its application in the synthesis of multi-target ligands for Alzheimer's disease, precursors for Selective Estrogen Receptor Modulators (SERMs), and scaffolds for dopamine receptor ligands.
PART 1: Foundational Synthetic Transformations
The utility of this compound stems from its two primary reactive sites: the ketone at the 1-position and the benzyloxy group at the 7-position. The following protocols detail the fundamental transformations that unlock the potential of this scaffold.
Application Note 1.1: Deprotection to Reveal the Key Phenolic Intermediate
The conversion of the benzyloxy group to a hydroxyl group is a critical step, as the resulting 7-hydroxy-1-tetralone is a common precursor for a multitude of bioactive compounds, including SERM analogs and monoamine oxidase (MAO) inhibitors.[4][5][6] Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers. It offers a good balance of reactivity and selectivity.
-
Hydrogen Source: A hydrogen atmosphere provides the necessary reagent for the reduction. The pressure can be adjusted, but atmospheric pressure is often sufficient for this transformation.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation conditions.
-
Work-up: Filtering through diatomaceous earth (Celite) is essential to completely remove the fine palladium catalyst from the reaction mixture, preventing contamination of the final product.
Objective: To synthesize 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one from this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Rotary evaporator, hydrogenation apparatus, filtration setup
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst (approximately 5-10% by weight of the starting material) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
-
The product can be further purified by recrystallization or column chromatography if necessary.[5]
Caption: Workflow for Debenzylation Reaction.
Application Note 1.2: Carbon-Carbon Bond Formation via Aldol Condensation
The ketone functionality of 7-(benzyloxy)-1-tetralone is a prime site for C-C bond formation. The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is particularly effective for reacting the tetralone with an aromatic aldehyde.[7][8] This reaction introduces an α,β-unsaturated ketone moiety, a structural motif present in many biologically active compounds, including precursors to Donepezil analogues investigated for Alzheimer's disease.[9][10]
Causality of Experimental Choices:
-
Base Catalyst: Sodium hydroxide (NaOH) is a strong base that readily deprotonates the α-carbon of the tetralone, forming the necessary enolate nucleophile.
-
Aldehyde Partner: An aromatic aldehyde (e.g., pyridine-4-carboxaldehyde) is used as the electrophile. Since it lacks α-hydrogens, it cannot self-condense, leading to a cleaner reaction.[11]
-
Solvent: Ethanol provides a suitable medium for both reactants and the catalyst.
-
Reaction Conditions: The reaction is often run at room temperature. The product, being more conjugated and often less polar, may precipitate from the reaction mixture, driving the equilibrium towards completion.[11]
-
Work-up: Acidification of the reaction mixture neutralizes the base catalyst and protonates any remaining enolate. The product is typically a solid that can be isolated by simple filtration.
Objective: To synthesize an α,β-unsaturated ketone from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Pyridine-4-carboxaldehyde) (1.0 equivalent)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute acetic acid or hydrochloric acid
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.[12]
-
In a separate beaker, prepare a solution of sodium hydroxide in a mixture of water and ethanol.
-
Slowly add the NaOH solution to the stirred solution of the ketone and aldehyde at room temperature.
-
Stir the reaction mixture for 2-24 hours. A precipitate will likely form as the reaction progresses.[8][11]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once complete, pour the reaction mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute acetic acid or HCl to neutralize the excess base.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Claisen-Schmidt Condensation Workflow.
PART 2: Applications in Neurodegenerative Disease Drug Discovery
The tetralone scaffold is a key feature in multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD), a complex neurodegenerative disorder. The strategy involves designing a single molecule that can interact with multiple pathological targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase-B (MAO-B).
Application Note 2.1: Synthesis of Precursors for Multi-Target AD Ligands
Derivatives of 7-hydroxy-1-tetralone have shown potent inhibitory activity against AChE and MAO-B. The α,β-unsaturated carbonyl-based tetralone derivatives, synthesized via the Aldol condensation described in Protocol 1.2, serve as crucial intermediates. The subsequent reduction of the double bond and ketone, followed by further functionalization, can lead to potent neuroprotective agents.
| Compound Class | Target(s) | Reference |
| Tetralone Derivatives | AChE, BChE, MAO-B, Aβ Aggregation | [13] |
| Donepezil Analogues | AChE, BACE-1 | [9] |
The synthesis of these complex molecules often begins with the foundational reactions of the 7-(benzyloxy)-1-tetralone core. For instance, the product from Protocol 1.2 can be hydrogenated to simultaneously reduce the double bond and deprotect the benzyloxy group, yielding a saturated 7-hydroxy-tetralone derivative ready for further elaboration.
PART 3: Applications in Oncology and Endocrinology
Application Note 3.1: Scaffolds for Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[14] They are crucial in the treatment of hormone-responsive breast cancer and postmenopausal osteoporosis. Raloxifene is a prominent SERM whose structure is based on a benzothiophene core.[14][15] Analogs of Raloxifene can be synthesized using 7-hydroxy-1-tetralone as a starting material. The phenolic hydroxyl group at the 7-position is critical for estrogen receptor binding, mimicking the hydroxyl group of estradiol.[15]
The synthesis of SERM precursors from 7-hydroxy-1-tetralone (obtained from Protocol 1.1) typically involves reactions at the ketone position. For example, a Grignard reaction can be employed to add an aryl group, which is a common feature in many SERM structures.
Objective: To synthesize a tertiary alcohol by reacting this compound with an aryl Grignard reagent.
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line, syringes, magnetic stirrer
Procedure:
-
Dry all glassware in an oven and assemble under an inert atmosphere (nitrogen or argon).
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution (1.1-1.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Caption: Grignard Reaction Workflow.
PART 4: Applications in CNS Drug Discovery
The tetralone scaffold is also found in ligands targeting dopamine receptors, which are implicated in conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[3] The synthesis of dopamine receptor ligands often involves the construction of aminotetralin cores. 7-Hydroxy-1-tetralone can be converted into an oxime, which can then be reduced to the corresponding amine, providing a key intermediate for these targets.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool in the medicinal chemist's arsenal. Its well-defined reactive sites allow for predictable and efficient synthetic transformations, providing access to a wide range of complex molecular architectures. The protocols and applications detailed in this guide underscore its significance as a privileged scaffold for the development of novel therapeutics targeting a spectrum of human diseases. By understanding the underlying principles of its reactivity, researchers can continue to unlock its potential in the ongoing quest for new and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-Hydroxy-1-tetralone | 22009-38-7 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. amherst.edu [amherst.edu]
- 13. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. | Semantic Scholar [semanticscholar.org]
- 14. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one in Pharmaceutical Synthesis
This technical guide provides an in-depth exploration of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, physicochemical properties, and its strategic application, particularly as a protected precursor in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals to facilitate the efficient and strategic use of this versatile building block.
Introduction: The Significance of the Tetralone Scaffold
The tetralone core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active molecules.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. Specifically, 7-substituted tetralones are crucial intermediates in the synthesis of drugs targeting a variety of conditions, from depression to osteoporosis.[1][3]
This compound (CAS 32263-64-2) is a pivotal derivative within this class.[4][5][6][7] The benzyl ether at the 7-position serves as a protecting group for the corresponding phenol, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This protection strategy is fundamental in multi-step syntheses, preventing the reactive phenolic hydroxyl group from interfering with subsequent chemical transformations. The benzyl group is particularly advantageous due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is crucial for process development, optimization, and ensuring safety.
| Property | Value | Source |
| CAS Number | 32263-64-2 | [4][5][6][7] |
| Molecular Formula | C₁₇H₁₆O₂ | [5][6] |
| Molecular Weight | 252.31 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from synthetic protocols |
| SMILES | O=C1CCCC2=C1C=C(OCC3=CC=CC=C3)C=C2 | [6] |
Synthesis and Application in Pharmaceutical R&D
The primary utility of this compound lies in its role as a protected intermediate for the synthesis of 7-hydroxy-tetralone derivatives. The following sections outline the synthesis of the unprotected precursor, its subsequent protection, and its application in the synthesis of advanced pharmaceutical intermediates.
Synthesis of the Precursor: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
The synthesis of the parent phenol is a multi-step process that begins with readily available starting materials. A common route involves a Friedel-Crafts acylation, followed by a reduction and an intramolecular cyclization.[8]
Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Step 1: Friedel-Crafts Acylation
-
To a stirred slurry of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., 1,2-dichloroethane), add succinic anhydride and phenol portionwise under an inert atmosphere (e.g., nitrogen).[8]
-
Maintain the reaction at room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-hydroxyphenyl)-4-oxobutanoic acid.[8]
Step 2: Clemmensen or Wolff-Kishner Reduction
-
The keto group of 4-(4-hydroxyphenyl)-4-oxobutanoic acid is reduced to a methylene group. The Wolff-Kishner reduction is a common method.[8]
-
Add the product from Step 1 to a flask containing diethylene glycol (DEG), 85% hydrazine hydrate, and potassium hydroxide.[8]
-
Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).[8]
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product, 4-(4-hydroxyphenyl)butanoic acid.
-
Filter, wash with water, and dry the product.[8]
Step 3: Intramolecular Cyclization (Friedel-Crafts Acylation)
-
Add the 4-(4-hydroxyphenyl)butanoic acid to polyphosphoric acid (PPA) or another suitable cyclizing agent (e.g., Eaton's reagent).[8]
-
Heat the mixture with mechanical stirring for a short period (e.g., 30 minutes at 100°C).[8]
-
Cool the reaction and pour it onto ice.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).[8]
-
Wash the organic layer, dry it, and concentrate it to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[8]
Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions in subsequent synthetic steps, the phenolic hydroxyl group of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is protected as a benzyl ether.
Protocol 2: Synthesis of this compound
-
Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Add a base, typically anhydrous potassium carbonate (K₂CO₃), to the solution.
-
To the stirred suspension, add benzyl bromide or benzyl chloride.
-
Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Rationale for Benzyl Protection:
The benzyl group is an ideal protecting group for phenols in this context for several reasons:
-
Stability: It is stable to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that do not favor cleavage.
-
Facile Cleavage: The benzyl group can be readily removed under mild conditions by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere), which is a clean and efficient method that often yields the deprotected product in high purity.
Application in the Synthesis of Pharmaceutical Scaffolds
This compound is a versatile intermediate for the construction of more complex molecules. The ketone functionality can undergo a variety of transformations, such as Grignard reactions, Wittig reactions, and aldol condensations, to build out the molecular framework. The protected hydroxyl group at the 7-position is carried through these transformations and deprotected at a later stage.
A key application of this intermediate is in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene and bazedoxifene.[9][10] While specific industrial syntheses are often proprietary, the general strategy involves the elaboration of the tetralone core, followed by deprotection of the phenolic hydroxyl group, which is often crucial for binding to the estrogen receptor.[3]
Workflow for the Application of this compound
References
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. 32263-64-2|this compound| Ambeed [ambeed.com]
- 6. appchemical.com [appchemical.com]
- 7. bldpharm.com [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
analytical techniques for characterizing 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
An Application Note for the Comprehensive Characterization of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Abstract
This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] We present an integrated strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Spectroscopy (FTIR/UV-Vis) to ensure structural integrity, purity, and quality. The protocols and data interpretation guidelines herein are designed for researchers, analytical scientists, and quality control professionals in the field of drug development and chemical synthesis.
Introduction: The Importance of Rigorous Characterization
This compound is a substituted tetralone derivative that serves as a critical building block in medicinal chemistry. Tetralones are recognized as pharmacologically important scaffolds for developing antidepressant medications and other bioactive molecules.[4][5] Given its role as a precursor to final drug products, verifying the identity, structure, and purity of this intermediate is paramount. A multi-faceted analytical approach is not merely a procedural formality but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final pharmaceutical product.
This guide moves beyond a simple listing of methods, explaining the causality behind the selection of each technique and how they synergistically provide a complete analytical profile.
Structural Elucidation: Confirming Molecular Identity
The primary objective is to unequivocally confirm the chemical structure of the compound. NMR spectroscopy and Mass Spectrometry are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most definitive information regarding the molecular skeleton. ¹H NMR elucidates the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework. Together, they act as a "molecular fingerprint."
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Experiments: Standard ¹H, ¹³C{¹H} (proton-decoupled), and optionally 2D experiments like COSY and HSQC for unambiguous assignments.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition: Acquire spectra at a constant temperature (e.g., 298 K). Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
Data Interpretation:
The structure of this compound contains distinct regions: the benzyloxy group, the aromatic part of the tetralone, and the aliphatic cyclic ketone part. The expected chemical shifts are interpreted based on shielding/deshielding effects from adjacent functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| 1 | C=O | - | ~197 | Carbonyl carbon, highly deshielded. |
| 2 | CH₂ | ~2.6 | ~39 | Aliphatic chain, adjacent to C=O. |
| 3 | CH₂ | ~2.1 | ~23 | Aliphatic chain. |
| 4 | CH₂ | ~2.9 | ~29 | Benzylic protons, adjacent to the aromatic ring. |
| 4a | C | - | ~132 | Quaternary aromatic carbon. |
| 5 | CH | ~8.0 | ~130 | Aromatic proton, ortho to C=O, deshielded. |
| 6 | CH | ~6.9 | ~113 | Aromatic proton, meta to C=O, shielded by -OBn. |
| 7 | C-O | - | ~158 | Aromatic carbon attached to the ether oxygen. |
| 8 | CH | ~6.8 | ~114 | Aromatic proton, ortho to -OBn. |
| 8a | C | - | ~145 | Quaternary aromatic carbon. |
| Benzyl CH₂ | CH₂ | ~5.1 | ~70 | Methylene protons of the benzyl group. |
| Benzyl C-ipso | C | - | ~136 | Quaternary carbon of the benzyl phenyl ring. |
| Benzyl C-ortho | CH | ~7.3-7.5 | ~127 | Aromatic protons of the benzyl group. |
| Benzyl C-meta | CH | ~7.3-7.5 | ~128 | Aromatic protons of the benzyl group. |
| Benzyl C-para | CH | ~7.3-7.5 | ~128 | Aromatic protons of the benzyl group. |
Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary slightly.[6]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS is crucial for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it validates the molecular formula, distinguishing it from other potential isobaric compounds.
Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Mode: Full scan mode over a relevant m/z range (e.g., 100-500).
-
-
Data Acquisition: Infuse the sample directly or via an LC system. Use a lock mass calibrant to ensure high mass accuracy.
Data Interpretation:
The molecular formula for this compound is C₁₇H₁₆O₂. The primary goal is to find the protonated molecular ion, [M+H]⁺.
-
Expected Monoisotopic Mass (C₁₇H₁₆O₂): 252.1150 g/mol
-
Expected [M+H]⁺ Ion: 253.1223 m/z
-
Expected [M+Na]⁺ Ion: 275.1043 m/z
A measured mass within ±0.003 Da of the calculated mass provides strong evidence for the proposed elemental composition. Fragmentation patterns can also be analyzed to further support the structure.
Purity Assessment and Quantification
Ensuring the purity of a drug intermediate is critical to prevent the carry-over of potentially harmful impurities into the final drug product.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for quantification.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). For example: Start at 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at a wavelength of maximum absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Functional Group Verification
Vibrational and electronic spectroscopy techniques are rapid and effective methods for confirming the presence of key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for identifying functional groups.[7][8] For this compound, the key signatures are the ketone carbonyl (C=O), the ether linkage (C-O-C), and aromatic rings.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to their respective functional groups.
Table 3: Key FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3030 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| ~1680 | C=O Stretch | Conjugated Ketone |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1100 | C-O Stretch | Benzyl Ether |
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. The conjugated system of the tetralone core gives rise to characteristic absorption maxima (λ_max).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Scan the absorbance from 200 to 400 nm using a dual-beam spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max), which are characteristic of the molecule's chromophore.
Integrated Analytical Strategy
No single technique is sufficient for full characterization. An integrated approach is essential for a comprehensive and trustworthy assessment.
Diagram: Integrated Characterization Workflow
Caption: Integrated workflow for compound characterization.
This workflow demonstrates a logical progression:
-
Primary Structure Confirmation: NMR and HRMS are used in tandem to confirm the molecular structure and formula.
-
Quality Assessment: Once the structure is confirmed, HPLC is used to determine purity, and FTIR provides rapid confirmation of the expected functional groups.
-
Final Certification: Successful completion of these tests leads to the generation of a Certificate of Analysis (CoA), which documents the compound's quality.
Conclusion
The analytical characterization of this compound requires a synergistic combination of modern analytical techniques. By following the protocols and interpretation guidelines outlined in this application note, researchers and drug development professionals can confidently verify the structure, confirm the identity, and establish the purity of this vital pharmaceutical intermediate. This rigorous approach underpins the development of safe and effective medicines by ensuring the quality of the fundamental chemical building blocks.
References
- 1. This compound | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 4. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols: NMR Spectroscopy of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Introduction
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] Its structural backbone, the tetralone scaffold, is present in numerous natural products and synthetic compounds with diverse biological activities.[4] Accurate structural elucidation and purity assessment of this intermediate are paramount for the successful synthesis of target drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.
This comprehensive guide provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. It also delves into advanced 2D NMR techniques for unambiguous signal assignment, ensuring a high degree of confidence in the structural characterization.
Molecular Structure and Numbering
For clarity in spectral assignment, the following IUPAC numbering scheme for the this compound molecule will be used throughout this document.
Caption: IUPAC Numbering of this compound.
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal signal overlap in the regions of interest.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (δ = 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate all signals.
-
Perform peak picking to determine the chemical shifts.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument: A spectrometer with a carbon-observe probe, typically operating at a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, as ¹³C is a less sensitive nucleus.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.
-
Perform peak picking.
-
Data Analysis and Interpretation
The following tables present the predicted ¹H and ¹³C NMR data for this compound in CDCl₃. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-8 | ~8.05 | d | ~8.5 | 1H | Aromatic |
| H-5 | ~7.20 | d | ~8.5 | 1H | Aromatic |
| H-6 | ~7.00 | dd | ~8.5, ~2.5 | 1H | Aromatic |
| H-2', H-6' | ~7.45 | m | - | 2H | Phenyl |
| H-3', H-5' | ~7.40 | m | - | 2H | Phenyl |
| H-4' | ~7.35 | m | - | 1H | Phenyl |
| H-9 | ~5.10 | s | - | 2H | -O-CH ₂-Ph |
| H-4 | ~2.95 | t | ~6.0 | 2H | -C(=O)-CH₂-CH ₂- |
| H-2 | ~2.65 | t | ~6.5 | 2H | -C(=O)-CH ₂-CH₂- |
| H-3 | ~2.15 | p | ~6.2 | 2H | -CH₂-CH ₂-CH₂- |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~197.5 | C1 (C=O) |
| ~163.0 | C7 |
| ~145.0 | C8a |
| ~136.5 | C1' |
| ~130.0 | C8 |
| ~128.8 | C3', C5' |
| ~128.2 | C4' |
| ~127.5 | C2', C6' |
| ~126.5 | C4a |
| ~121.0 | C6 |
| ~113.0 | C5 |
| ~70.5 | C9 (-O-C H₂-Ph) |
| ~39.0 | C4 |
| ~29.5 | C2 |
| ~23.0 | C3 |
Rationale for Spectral Assignments
-
¹H NMR: The aromatic proton H-8 is expected to be the most downfield due to the deshielding effect of the adjacent carbonyl group. The protons of the benzyloxy group's phenyl ring (H-2' to H-6') will appear in the typical aromatic region of 7.3-7.5 ppm. The benzylic methylene protons (H-9) are deshielded by the adjacent oxygen and will appear as a singlet around 5.10 ppm. The aliphatic protons of the tetralone ring (H-2, H-3, and H-4) will appear as triplets and a pentet (or multiplet) in the upfield region, with their specific splitting patterns arising from coupling with adjacent methylene groups.
-
¹³C NMR: The carbonyl carbon (C1) will have the largest chemical shift, typically around 197 ppm. The aromatic carbons will appear in the 110-165 ppm range. The carbon attached to the oxygen of the benzyloxy group (C7) will be significantly downfield. The benzylic carbon (C9) will be found around 70 ppm. The aliphatic carbons (C2, C3, and C4) will appear in the most upfield region of the spectrum.
Advanced NMR Techniques for Structural Verification
To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are highly recommended.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show correlations between:
-
H-5 and H-6
-
H-2, H-3, and H-4, confirming the connectivity of the aliphatic chain.
Caption: Workflow for a COSY NMR experiment.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~5.10 ppm (H-9) will show a cross-peak with the carbon signal at ~70.5 ppm (C9).
Caption: Workflow for an HSQC NMR experiment.
Conclusion
This application note provides a comprehensive guide to the NMR spectroscopic analysis of this compound. By following the detailed protocols for data acquisition and leveraging both 1D and 2D NMR techniques, researchers can confidently determine the structure and purity of this important synthetic intermediate. The provided predicted spectral data and their interpretations serve as a valuable reference for scientists working in organic synthesis and drug discovery.
References
Application Note: Mass Spectrometry Analysis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in pharmaceutical synthesis.[1][2][3][4] We present detailed protocols for sample preparation and analysis using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This guide delves into the principles of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) for this class of compounds. Furthermore, we propose the expected fragmentation pathways under collision-induced dissociation (CID), supported by established principles of mass spectrometry and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the characterization and quantification of this and structurally related molecules.
Introduction
This compound is a tetralone derivative that serves as a versatile building block in the synthesis of various biologically active compounds.[5][6] The tetralone scaffold is a prominent feature in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[5][6] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies involving this important intermediate.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of such small organic molecules.[7] This application note outlines a systematic approach to the mass spectrometric analysis of this compound, providing both theoretical insights and practical, step-by-step protocols.
Chemical Properties
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| Structure | [8] |
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[9][10]
Protocol: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of this compound from biological matrices like plasma.[9]
-
Spike: Spike 100 µL of plasma with a known concentration of an appropriate internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Protocol: Simple Dilution for Reaction Mixtures
For in-process reaction monitoring, a simple dilution is often sufficient.[11]
-
Dilution: Dilute 10 µL of the reaction mixture with 990 µL of acetonitrile or methanol.
-
Vortex: Vortex the solution for 30 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS Analysis
The choice of ionization technique is critical for achieving optimal sensitivity. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be suitable for tetralone derivatives.[12] ESI is generally preferred for polar to moderately polar compounds, while APCI is effective for less polar, thermally stable molecules.[12][13]
Table 1: Suggested LC-MS Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Source | ESI or APCI (Positive Ion Mode) |
| Capillary Voltage (ESI) | 4000 V |
| Corona Current (APCI) | 4 µA |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Fragmentor Voltage | 135 V |
| Collision Energy (for MS/MS) | 10-40 eV (optimized for specific transitions) |
Predicted Mass Spectra and Fragmentation Patterns
Under positive ion mode ESI or APCI, this compound is expected to readily form the protonated molecule [M+H]⁺ at an m/z of 253.1. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic fragment ions that can be used for structural confirmation and quantitative analysis.
The fragmentation of this molecule is predicted to be dominated by cleavages related to the benzyl ether linkage and the tetralone core.
Workflow for Fragmentation Analysis
Caption: A typical workflow for the LC-MS/MS analysis of this compound.
Major Fragmentation Pathways
The primary fragmentation pathways are expected to involve the cleavage of the benzylic C-O bond, which is a common fragmentation route for benzyl ethers.[14] This can occur via two main mechanisms:
-
Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectrum.[15]
-
Formation of the 7-hydroxy-tetralone Cation: Cleavage of the benzyl group can also result in the formation of a protonated 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one ion at m/z 163.1. The mass spectrum of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one shows a prominent molecular ion at m/z 162, supporting the stability of this core structure.[2][16]
Predicted Fragmentation Scheme
Caption: Predicted major fragmentation pathways for protonated this compound.
Summary of Expected Fragment Ions
The following table summarizes the key ions expected in the MS/MS spectrum of this compound.
Table 2: Predicted Fragment Ions
| m/z (calculated) | Proposed Structure/Formula | Fragmentation Pathway |
| 253.1 | [C₁₇H₁₇O₂]⁺ | Protonated molecule [M+H]⁺ |
| 163.1 | [C₁₀H₁₁O₂]⁺ | Loss of toluene (C₇H₈) from [M+H]⁺ |
| 145.1 | [C₁₀H₉O]⁺ | Loss of water (H₂O) from the m/z 163.1 fragment |
| 91.1 | [C₇H₇]⁺ | Formation of the tropylium ion |
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS analysis, combined with the predicted fragmentation patterns, offer a comprehensive resource for researchers in the pharmaceutical and chemical industries. The proposed fragmentation pathways, centered around the characteristic cleavage of the benzyl ether and the stability of the tetralone core, provide a solid basis for method development and structural elucidation.
References
- 1. Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. opentrons.com [opentrons.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. whitman.edu [whitman.edu]
- 16. 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | C10H10O2 | CID 571818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol & Application Note: High-Purity Recovery of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2][3] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final compound. Recrystallization stands as one of the most powerful and scalable techniques for the purification of solid organic compounds.[4][5]
This application note moves beyond a simple procedural list. It provides a comprehensive guide rooted in the physicochemical principles governing the crystallization process. We will explore the causal logic behind solvent selection, detail a robust protocol for purification, and offer a troubleshooting guide based on extensive laboratory experience. The objective is to empower researchers to not only execute this purification but to adapt and optimize the methodology for related tetralone derivatives.[6][7][8]
The Foundational Principle: Why Recrystallization Works
Recrystallization is a purification process based on differential solubility.[9] The fundamental premise is that the solubility of most solid compounds increases significantly with temperature.[9][10] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Conversely, impurities present in the crude material should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or almost completely insoluble at high temperatures (allowing for their removal via hot filtration).[4]
The magic of purification occurs during the slow cooling phase. As the solution cools, its capacity to hold the dissolved target compound decreases, leading to a supersaturated state. Crystal nucleation and subsequent growth begin. Because crystal lattice formation is an energetically favorable and highly ordered process, molecules of the target compound will preferentially incorporate into the growing crystal, effectively excluding the differently shaped impurity molecules.[4] Rapid cooling should be avoided as it can trap impurities within the rapidly forming crystal structure.[10]
Solvent System Selection: The Most Critical Decision
The choice of solvent is the single most important factor for a successful recrystallization.[5] The structure of this compound—containing a bulky, nonpolar benzyloxy group and a more polar tetralone core—suggests a compound of intermediate polarity. This informs our initial solvent screening.
Key Solvent Selection Criteria:
-
Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][11]
-
Impurity Solubility: Impurities should remain in solution upon cooling or be insoluble in the hot solvent.
-
Inertness: The solvent must not react with the compound.[4][12]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[4]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[12]
Recommended Solvents for Screening
Based on the molecule's structure and general organic chemistry principles, the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Isopropanol | Polar Protic | 82.5 | Often an excellent choice for moderately polar ketones. Likely to show a good solubility-temperature gradient. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, widely available and effective. May be a slightly stronger solvent. |
| Ethyl Acetate | Polar Aprotic | 77.1 | A good solvent for many organic compounds; may show high solubility even at room temperature.[11][13] |
| Toluene | Nonpolar Aromatic | 110.6 | May be effective due to the aromatic nature of the compound. Higher boiling point requires careful handling. |
| Ethyl Acetate / Hexane | Mixed (Polar/Nonpolar) | Variable | A powerful combination. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as an "anti-solvent" to induce crystallization.[13] |
| Ethanol / Water | Mixed (Polar/Polar) | Variable | Similar to the above, water acts as the anti-solvent for the ethanol solution. Can be very effective for polar compounds.[13] |
Experimental Protocols
Mandatory Preliminary Step: Microscale Solvent Screening
Never commit your entire batch of crude material to a solvent without testing it first.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate) dropwise, swirling after each addition. If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[14]
-
Hot Dissolution Test: If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of crystals.
-
Selection: Choose the solvent that provides poor solubility at low temperatures and good solubility at high temperatures, resulting in significant crystal formation upon cooling. For this compound, isopropanol or an ethyl acetate/hexane mixture are often excellent starting points.
Main Recrystallization Workflow
This protocol assumes a starting scale of 5.0 grams of crude material and the selection of isopropanol as the optimal solvent from screening.
-
Dissolution:
-
Place the 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Do not use a beaker, as the wide mouth allows for excessive solvent evaporation.[5]
-
Add a magnetic stir bar or a boiling stick to ensure smooth boiling.
-
Add an initial portion of ~40 mL of isopropanol to the flask.
-
Heat the mixture gently on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding hot isopropanol in small portions (1-2 mL at a time) until the solid is completely dissolved. Crucially, add only the minimum amount of hot solvent required to achieve a saturated solution. [5] An excess of solvent is the most common reason for poor yield.[15][16]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored (e.g., yellow or brown) and the pure compound is known to be white or off-white, colored impurities are present.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount (tip of a spatula) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[17]
-
Return the flask to the heat and swirl or stir gently for 2-3 minutes.
-
To remove the charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a new, clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[10][18]
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.[5]
-
Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold isopropanol to seal it against the funnel.[5]
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Quickly pour the slurry into the center of the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount (5-10 mL) of ice-cold isopropanol to transfer any remaining crystals, and pour this rinsing into the funnel.
-
Once the solvent has been pulled through, wash the crystal cake by adding another small portion (10-15 mL) of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities.[4]
-
Break the vacuum before adding the wash solvent to ensure the entire crystal bed is washed effectively.[5] Reapply the vacuum after a few seconds.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified solid to a watch glass, breaking up any large clumps. Allow it to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point.
-
Once dry, weigh the final product and calculate the percent recovery. Assess purity by taking a melting point; a sharp melting range close to the literature value indicates high purity.
-
Visualization of the Purification Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off a portion of the solvent to re-concentrate the solution and attempt cooling again.[15][16] 2. Gently scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed crystal" of the crude material to induce nucleation.[15][16] |
| "Oiling Out" | The melting point of the solute is lower than the boiling point of the solvent, causing it to melt before dissolving and separate as an oil. | Re-heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. Consider switching to a lower-boiling point solvent.[15][17] |
| Very Low Yield | 1. Too much solvent was used. 2. Premature crystallization during a hot filtration step. 3. Crystals were washed with room-temperature solvent. | 1. Reduce the initial volume of solvent. The mother liquor can sometimes be concentrated to recover a second, less pure crop of crystals.[16] 2. Ensure the filtration apparatus is pre-heated and the transfer is done quickly.[18] 3. Always use ice-cold solvent for washing the crystal cake.[4] |
| Product is Still Impure | 1. The solution was cooled too quickly. 2. The chosen solvent was inappropriate (impurities co-crystallized). | 1. Repeat the recrystallization, ensuring a very slow, undisturbed cooling period. 2. Re-evaluate the solvent choice through microscale screening. A different solvent may be needed to leave the specific impurities in solution. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Recrystallization [sites.pitt.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rubingroup.org [rubingroup.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Derivatization of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Introduction: The Strategic Importance of the 7-(Benzyloxy)-1-tetralone Scaffold
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key synthetic intermediate, holds a position of considerable significance in the landscape of medicinal chemistry and drug development.[1][2][3] Its rigid, bicyclic framework, coupled with the synthetically versatile benzyloxy-protected phenol and a reactive ketone, makes it an ideal starting point for the construction of a diverse array of pharmacologically active molecules. This tetralone derivative is a cornerstone in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as raloxifene and its analogues, which are pivotal in the treatment and prevention of osteoporosis and certain types of breast cancer.[4][5][6] The strategic derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and validated protocols for several key derivatization reactions of this compound. As a Senior Application Scientist, the aim is to not only present step-by-step procedures but also to elucidate the underlying chemical principles and rationale behind the chosen conditions, thereby empowering researchers to confidently and successfully modify this versatile scaffold.
I. Carbon-Carbon Bond Formation at the α-Position: Enolate Alkylation
The acidic α-protons adjacent to the carbonyl group in this compound provide a prime location for the introduction of alkyl substituents. This is typically achieved through the generation of an enolate followed by an SN2 reaction with an alkyl halide. The choice of base and reaction conditions is critical to ensure complete enolate formation and prevent side reactions.
Causality Behind Experimental Choices:
The use of a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is paramount. Weaker bases, such as alkoxides, exist in equilibrium with the ketone, leading to low concentrations of the enolate and the potential for competing reactions of the base with the alkyl halide. LDA, however, quantitatively and irreversibly deprotonates the ketone at low temperatures, generating the enolate as the primary nucleophile. The reaction is conducted at -78 °C to ensure kinetic control, favoring the formation of the less substituted enolate and minimizing side reactions.
Detailed Experimental Protocol: α-Alkylation
Objective: To introduce an alkyl group at the C-2 position of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
II. Olefination Reactions: Transforming the Carbonyl
Conversion of the ketone to an alkene is a powerful transformation for introducing new functionalities and extending the carbon skeleton. The Wittig reaction and its variants are the most common methods for achieving this.
A. The Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene. The reaction is highly reliable for the formation of a carbon-carbon double bond at a specific position.
Causality Behind Experimental Choices:
The ylide is typically generated in situ from the corresponding phosphonium salt using a strong base. For non-stabilized ylides, such as methyltriphenylphosphonium bromide, a very strong base like n-BuLi or NaH is required. The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the highly basic ylide.
Detailed Experimental Protocol: Wittig Olefination
Objective: To synthesize 7-(benzyloxy)-1-methylene-1,2,3,4-tetrahydronaphthalene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise at 0 °C. Stir the resulting orange-red solution at room temperature for 1 hour.
-
Olefination: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
B. Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. It often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct simplifies purification.[7]
Causality Behind Experimental Choices:
The phosphonate is deprotonated with a base such as sodium hydride (NaH) to generate the nucleophilic carbanion. The reaction is typically carried out in an aprotic solvent like THF. The increased acidity of the α-protons in the phosphonate ester allows for the use of a wider range of bases compared to the Wittig reaction.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Olefination
Objective: To synthesize (E)-ethyl 2-(7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-ylidene)acetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carbanion Formation: To a suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Olefination: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the phosphonate carbanion solution. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
III. Nucleophilic Addition to the Carbonyl: Grignard Reaction
The Grignard reaction provides a powerful method for forming carbon-carbon bonds by the addition of an organomagnesium halide to the carbonyl group, resulting in a tertiary alcohol.
Causality Behind Experimental Choices:
Grignard reagents are highly reactive and sensitive to protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using an ether solvent like THF or diethyl ether. The reaction is typically initiated at room temperature and may require gentle heating to go to completion.
Detailed Experimental Protocol: Grignard Addition
Objective: To synthesize 7-(benzyloxy)-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C and add phenylmagnesium bromide (1.5 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography or recrystallization.
IV. Condensation Reactions at the α-Position
The α-methylene group of this compound can participate in condensation reactions with carbonyl compounds, leading to the formation of α,β-unsaturated systems.
A. Aldol (Claisen-Schmidt) Condensation
This base-catalyzed reaction involves the condensation of the tetralone with an aldehyde that cannot enolize, such as benzaldehyde, to form an α,β-unsaturated ketone (a chalcone analog).
Causality Behind Experimental Choices:
Aqueous or alcoholic solutions of strong bases like NaOH or KOH are typically used as catalysts. Ethanol is a common solvent as it can dissolve both the reactants and the base. The reaction is often run at room temperature, and the product frequently precipitates from the reaction mixture upon completion.[1][8]
Detailed Experimental Protocol: Aldol Condensation
Objective: To synthesize (E)-7-(benzyloxy)-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Catalyst Addition: To the stirred solution, add a 10% aqueous solution of NaOH dropwise until the solution becomes cloudy.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The product may precipitate out of the solution.
-
Isolation and Purification: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess base. Filter the resulting precipitate, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol.
B. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound, such as malononitrile, in the presence of a weak base catalyst.
Causality Behind Experimental Choices:
A weak base like piperidine or an amine in combination with a Lewis acid is often sufficient to catalyze this reaction. The reaction can be driven to completion by the removal of water.
Detailed Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize 2-(7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and malononitrile (1.2 equivalents) in toluene, add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture, wash with water and brine, dry over MgSO₄, and concentrate. The product can be purified by recrystallization or column chromatography.
V. Reductive Amination: Synthesis of Amines
Reductive amination is a versatile method for converting the ketone into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Causality Behind Experimental Choices:
Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation because it is selective for the reduction of the iminium ion over the ketone starting material.[9][10] The reaction is typically run under mildly acidic conditions (pH 6-7) to promote imine formation without significantly hydrolyzing the imine or decomposing the reducing agent.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize N-benzyl-7-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.2 equivalents) in methanol. Adjust the pH to 6-7 with glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add sodium cyanoborohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Quench the reaction by the addition of water. Make the solution basic with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude amine can be purified by column chromatography.
Summary of Reaction Conditions
| Derivatization Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| α-Alkylation | LDA, Alkyl halide | Anhydrous THF | -78 °C | 3-5 hours |
| Wittig Olefination | Phosphonium salt, n-BuLi | Anhydrous THF | 0 °C to RT | 3-5 hours |
| HWE Olefination | Phosphonate ester, NaH | Anhydrous THF | 0 °C to RT | 12-24 hours |
| Grignard Addition | Organomagnesium halide | Anhydrous THF/Ether | 0 °C to RT | 2-3 hours |
| Aldol Condensation | Aldehyde, NaOH or KOH | Ethanol/Water | Room Temperature | 12-24 hours |
| Knoevenagel Condensation | Active methylene compound, Piperidine | Toluene | Reflux | 4-12 hours |
| Reductive Amination | Amine, NaBH₃CN | Methanol | Room Temperature | 12-24 hours |
Visualizing the Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Conclusion
The protocols detailed herein provide a robust framework for the derivatization of this compound. By understanding the chemical principles behind each reaction, researchers can adapt and optimize these methods to synthesize a wide range of novel compounds for biological evaluation. The versatility of this scaffold, combined with the reliability of the described synthetic transformations, underscores its continued importance in the pursuit of new therapeutic agents.
References
- 1. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Modular Enantioselective Total Syntheses of the erythro-7,9-Dihydroxy- and 9-Hydroxy-7-Keto-8,4′-Oxyneolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a key building block in medicinal chemistry, typically involves two main stages: the protection of a hydroxyl group as a benzyl ether and a subsequent intramolecular Friedel-Crafts acylation to form the tetralone ring system. While seemingly straightforward, this synthesis is prone to several issues that can impact yield and purity. This guide provides a structured, question-and-answer approach to troubleshoot these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low to No Product Yield
Question 1: My reaction has stalled, and I'm observing very little to no formation of the desired this compound. What are the likely causes?
Answer: A stalled reaction or complete lack of product formation can be attributed to several factors, primarily related to the reagents and reaction conditions of the intramolecular Friedel-Crafts acylation.
-
Insufficient Activation of the Carboxylic Acid: The intramolecular Friedel-Crafts acylation requires the conversion of the carboxylic acid precursor, 4-(4-benzyloxyphenyl)butanoic acid, into a highly reactive acylium ion. This is typically achieved using a strong Lewis acid or a Brønsted acid. If the acid catalyst is weak, impure, or used in insufficient quantity, the formation of the acylium ion will be inefficient, leading to a stalled reaction.
-
Deactivated Aromatic Ring: While the benzyloxy group is an activating group, any unintended deactivating substituents on the aromatic ring will hinder the electrophilic aromatic substitution. Ensure your starting materials are pure and free from such contaminants.
-
Poor Quality Reagents: The purity of the starting 4-(4-benzyloxyphenyl)butanoic acid and the Lewis acid is critical. Moisture can deactivate Lewis acids like aluminum chloride (AlCl₃), so it's essential to use anhydrous conditions.
-
Suboptimal Reaction Temperature: Friedel-Crafts acylations often require specific temperature control. If the temperature is too low, the activation energy for the reaction may not be overcome. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃).
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Confirm the purity of the 4-(4-benzyloxyphenyl)butanoic acid via NMR or melting point analysis.
-
-
Optimize the Lewis Acid:
-
Increase the stoichiometric amount of the Lewis acid. In Friedel-Crafts acylations, the catalyst often forms a complex with the product ketone, meaning more than a catalytic amount is required.[1]
-
Consider alternative Lewis acids. While AlCl₃ is common, other options like Bi(OTf)₃ or Ga(OTf)₃ have been shown to be effective for intramolecular Friedel-Crafts reactions of 4-arylbutyric acids and may be more tolerant to certain functional groups.[2]
-
-
Adjust Reaction Temperature:
-
Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
-
Category 2: Product Impurity and Side Reactions
Question 2: I've obtained a product, but it's impure. What are the common side products in this synthesis, and how can I minimize their formation?
Answer: The formation of impurities is a frequent challenge. The primary side products in this synthesis often arise from side reactions involving the benzyl protecting group or the tetralone core itself.
-
Debenzylation: The benzyl ether protecting group, while generally stable, can be cleaved under strongly acidic conditions, particularly at elevated temperatures.[3] This leads to the formation of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a significant impurity. The Lewis acid used in the Friedel-Crafts reaction can facilitate this cleavage.
-
Polysubstitution: While less common in acylation compared to alkylation due to the deactivating effect of the ketone product, there is a possibility of further reactions on the aromatic ring if the conditions are too harsh.[4]
-
Rearrangement Products: Although acylium ions are resonance-stabilized and less prone to rearrangement than carbocations, isomeric products can still form depending on the precise reaction conditions and the directing effects of the substituents.[4]
Troubleshooting and Minimization Strategies:
-
Choice of Lewis Acid:
-
The strength of the Lewis acid can influence the extent of debenzylation. Milder Lewis acids may be less prone to cleaving the benzyl ether. Experiment with different Lewis acids to find the optimal balance between reactivity for the desired cyclization and minimization of debenzylation.
-
-
Temperature Control:
-
Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. This will minimize thermally induced side reactions, including debenzylation.
-
-
Reaction Time:
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh reaction conditions, which can lead to the formation of degradation products.
-
Question 3: I'm struggling with the purification of the final product. What are the best practices for isolating pure this compound?
Answer: Effective purification is crucial for obtaining the desired product in high purity. The choice of purification method will depend on the nature of the impurities.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove the Lewis acid and any water-soluble byproducts. The product ketone forms a complex with the Lewis acid, which needs to be hydrolyzed.[1]
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
-
Column Chromatography: For complex mixtures or when crystallization is not feasible, silica gel column chromatography is the method of choice. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of the desired product from less polar byproducts and more polar impurities like the debenzylated product.
Recommended Purification Protocol:
-
Quenching and Extraction:
-
Carefully quench the reaction mixture by slowly adding it to ice-cold dilute HCl. This will hydrolyze the Lewis acid-ketone complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Attempt recrystallization of the crude product from a suitable solvent system.
-
If recrystallization is unsuccessful or the product is still impure, perform silica gel column chromatography.
-
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(benzyloxy)phenyl)butanoic acid (Precursor)
This protocol outlines the synthesis of the starting material for the intramolecular Friedel-Crafts acylation.
| Step | Procedure | Notes |
| 1 | In a round-bottom flask, dissolve 4-(4-hydroxyphenyl)butanoic acid in a suitable solvent such as acetone or DMF. | |
| 2 | Add a base, such as potassium carbonate (K₂CO₃), to the solution. | The base will deprotonate the phenolic hydroxyl group. |
| 3 | Add benzyl bromide or benzyl chloride to the reaction mixture. | |
| 4 | Heat the reaction mixture to reflux and monitor the progress by TLC. | The reaction is typically complete within 6-12 hours. |
| 5 | After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. | |
| 6 | Purify the crude product by recrystallization or column chromatography. |
Protocol 2: Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of the precursor to form the target tetralone.
| Step | Procedure | Notes |
| 1 | To a solution of 4-(4-(benzyloxy)phenyl)butanoic acid in a suitable solvent (e.g., dichloromethane or nitrobenzene), add thionyl chloride (SOCl₂) and a catalytic amount of DMF. | This step converts the carboxylic acid to the more reactive acyl chloride. |
| 2 | Stir the reaction mixture at room temperature until the evolution of gas ceases. | |
| 3 | In a separate flask, prepare a suspension of a Lewis acid (e.g., AlCl₃) in the same solvent, cooled in an ice bath. | |
| 4 | Slowly add the solution of the acyl chloride to the Lewis acid suspension. | Maintain the temperature below 10 °C during the addition. |
| 5 | After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). | |
| 6 | Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. | |
| 7 | Separate the organic layer, and extract the aqueous layer with the same solvent. | |
| 8 | Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. | |
| 9 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | |
| 10 | Purify the crude product by recrystallization or column chromatography. |
Visual Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Introduction
This compound, a key tetralone derivative, serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its structure is a common scaffold in medicinal chemistry.[3] However, its synthesis can present challenges related to yield, purity, and reaction control. This guide offers troubleshooting strategies and answers to frequently asked questions to help you optimize your synthetic approach.
Synthetic Strategy Overview
Two primary and reliable routes are commonly employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Williamson Ether Synthesis. This is the most direct approach, involving the benzylation of the commercially available 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[4]
-
Route B: Intramolecular Friedel-Crafts Acylation. This method involves the cyclization of a precursor, 4-(3-(benzyloxy)phenyl)butanoic acid, using a strong acid or Lewis acid catalyst to form the tetralone ring.[2][5]
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Question 1: My benzylation reaction (Route A) is showing low conversion, and I'm recovering significant amounts of the starting 7-hydroxy-1-tetralone. What should I do?
Answer: This is a common issue often related to reaction conditions or reagent quality. Here are several factors to investigate:
-
Base Strength and Solubility: The choice of base is critical. While a strong base like Sodium Hydride (NaH) is effective, it can be challenging to handle. A moderately strong and easier-to-handle base like Potassium Carbonate (K₂CO₃) is often sufficient and highly effective.[6] If using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.
-
Solvent Choice: The solvent must be polar and aprotic. N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent choices.[6] DMF is particularly good at dissolving inorganic bases like K₂CO₃, which can accelerate the reaction.
-
Reaction Temperature and Time: Phenolic hydroxyl groups are less nucleophilic than aliphatic alcohols. The reaction may require elevated temperatures (e.g., 60-80 °C) and extended reaction times (6-24 hours) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Purity: Ensure your benzyl bromide or benzyl chloride is fresh. These reagents can degrade over time, releasing HBr or HCl, which will neutralize your base and stall the reaction. Consider using a slight excess (1.1-1.2 equivalents) of the benzylating agent.
Question 2: In my Friedel-Crafts cyclization (Route B), I'm getting a low yield of the desired tetralone and a complex mixture of byproducts. How can I improve this?
Answer: Intramolecular Friedel-Crafts acylation is sensitive to the choice of acid catalyst and reaction conditions.[7]
-
Choice of Cyclizing Agent: The reactivity of the aromatic ring, which is activated by the benzyloxy group, dictates the required acid strength.
-
Polyphosphoric Acid (PPA): This is often the reagent of choice for this type of cyclization.[3][8] It acts as both the catalyst and the solvent and is generally effective at moderate temperatures (e.g., 80-100 °C).
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a more powerful alternative to PPA and can sometimes give cleaner reactions and higher yields at lower temperatures.
-
Lewis Acids (e.g., AlCl₃): While classic Friedel-Crafts catalysts, strong Lewis acids like AlCl₃ can sometimes cause cleavage of the benzyl ether protecting group, leading to unwanted byproducts. They should be used with caution, often at lower temperatures.
-
-
Anhydrous Conditions: All Friedel-Crafts reactions require strictly anhydrous conditions. Any moisture will quench the catalyst, especially Lewis acids, and halt the reaction.
-
Substrate Purity: The starting 4-(3-(benzyloxy)phenyl)butanoic acid must be pure. Impurities can lead to side reactions and charring, especially at the high temperatures used with PPA.
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-100 °C, neat | Effective, acts as solvent, easy to use | Can be viscous and difficult to stir, requires high temp |
| Eaton's Reagent | 25-60 °C | High reactivity, often cleaner reactions | Corrosive, requires careful preparation |
| AlCl₃ / Acyl Chloride | 0-25 °C in solvent (e.g., DCM) | High reactivity | Can cleave benzyl ether, stoichiometric amounts needed |
| Methanesulfonic Acid | 80-110 °C | Strong protic acid, good solvent | Can cause sulfonation at high temperatures |
Question 3: My final product is an oil or a waxy solid that is difficult to purify. What are the best purification techniques?
Answer: The crude product can sometimes contain residual benzyl alcohol, dibenzyl ether, or other impurities.
-
Trituration: This is a highly effective first-pass purification step. As described in a similar synthesis, stirring the crude solid or oil with a non-polar solvent like heptane or a mixture of ethyl acetate/hexane can often induce crystallization of the desired product while dissolving non-polar impurities.[6]
-
Recrystallization: If trituration yields a solid, recrystallization is the next step. A solvent system like isopropanol or ethanol/water is a good starting point.
-
Silica Gel Chromatography: If the product remains an oil or is heavily contaminated, column chromatography is necessary. Use a gradient elution system, starting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The product is moderately polar and should elute well under these conditions.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better, A or B? A: For laboratory-scale synthesis, Route A (Benzylation) is generally preferred due to its simplicity and the commercial availability of the starting material, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. It is a single, high-yielding step. Route B is more convergent but requires the multi-step synthesis of the butanoic acid precursor.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase of 20-30% Ethyl Acetate in Hexane. The starting hydroxy-tetralone is quite polar and will have a low Rf value. The benzylated product is significantly less polar and will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible by UV light or staining.
Q: Are there any specific safety precautions I should take? A: Yes.
-
Benzyl Halides: Benzyl bromide and chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Strong Acids: PPA, Eaton's Reagent, and methanesulfonic acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Workup: When quenching reactions involving strong acids like PPA, do so slowly by pouring the hot reaction mixture onto crushed ice to manage the exothermic reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis via Benzylation of 7-hydroxy-1-tetralone (Route A)
This protocol is adapted from a similar procedure for a related isomer.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq), anhydrous potassium carbonate (2.0 eq, finely powdered), and acetonitrile (ACN, approx. 10 mL per gram of starting material).
-
Reagent Addition: Add benzyl bromide (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction's completion by TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of ACN. Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between water and dichloromethane (DCM). Separate the layers and wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by trituration with cold heptane or recrystallization from isopropanol to yield this compound as a crystalline solid.[6] Expected yield: >85%.
Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation (Route B)
This is a general procedure based on established methods for tetralone synthesis.[5][8]
-
Setup: In a round-bottom flask, place polyphosphoric acid (PPA, approx. 10 times the weight of the starting material). Begin mechanical stirring and heat the PPA to ~70 °C to reduce its viscosity.
-
Reagent Addition: Add 4-(3-(benzyloxy)phenyl)butanoic acid (1.0 eq) portion-wise to the hot, stirred PPA.
-
Reaction: Increase the temperature to 90-100 °C and stir for 2-4 hours. The mixture will typically develop a deep color. Monitor the reaction by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: While still hot, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA in a controlled manner.
-
Extraction: Once the ice has melted, extract the aqueous suspension three times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate).
References
- 1. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | C10H10O2 | CID 571818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis of 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate in their synthetic pathways. As a key precursor in the synthesis of various active pharmaceutical ingredients, including Donepezil, achieving a high-yield, high-purity synthesis of this tetralone is paramount.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring the efficiency and success of your research.
Troubleshooting Guide: Common Issues and Solutions
The intramolecular Friedel-Crafts acylation of 4-(3-(benzyloxy)phenyl)butanoic acid is the most common route to this compound.[3] This reaction, while effective, is sensitive to various parameters that can lead to the formation of undesirable side products.
Issue 1: Low Yield of the Desired Product
A diminished yield of this compound is a frequent challenge. This can often be attributed to incomplete reaction, degradation of starting material or product, or the formation of soluble byproducts that are lost during workup.
Possible Causes & Solutions:
-
Suboptimal Acid Catalyst: The choice and quality of the acid catalyst are critical.
-
Polyphosphoric Acid (PPA): While widely used, the viscosity of PPA can lead to poor mixing and localized overheating, promoting side reactions.[4] Ensure vigorous stirring and controlled heating. The grade of PPA is also important; older or improperly stored PPA may have a lower phosphoric anhydride content, reducing its efficacy.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This reagent is often a superior alternative to PPA, offering higher reactivity under milder conditions, which can minimize side reactions and decomposition.[5][6] It is also less viscous, facilitating easier handling and mixing.[5]
-
Trifluoroacetic Anhydride (TFAA): TFAA can also be an effective cyclizing agent, but its volatility and corrosiveness require careful handling.
-
-
Inadequate Reaction Temperature and Time:
-
Too Low Temperature: May result in an incomplete reaction.
-
Too High Temperature: Can lead to charring, decomposition, and an increased rate of side reactions, including potential cleavage of the benzyl ether.[5]
-
Recommendation: A stepwise increase in temperature is often beneficial. For instance, when using PPA, initially heating to 60-70°C to ensure homogeneity before gradually increasing to 80-90°C for the cyclization can improve yields. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Moisture Contamination: Friedel-Crafts acylation is highly sensitive to moisture, which can quench the acid catalyst and hydrolyze the acylium ion intermediate.
-
Preventative Measures: Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of side products is a major concern in this synthesis. Identifying these impurities is the first step toward mitigating their formation.
Side Reaction A: Formation of the 5-Benzyloxy Isomer
The primary side product is often the isomeric 5-benzyloxy-3,4-dihydronaphthalen-1(2H)-one. This arises from the alternative ortho-cyclization of the acylium ion onto the benzene ring.
-
Causality: The benzyloxy group is an ortho-, para-directing group. While the para-position is sterically favored for the bulky butanoyl chain, a certain percentage of ortho-cyclization is often unavoidable. The ratio of the 7-benzyloxy (para) to the 5-benzyloxy (ortho) isomer is influenced by the reaction conditions.
-
Mitigation Strategies:
-
Choice of Catalyst: Eaton's reagent has been reported to offer higher regioselectivity in some Friedel-Crafts acylations compared to PPA, potentially due to the bulk of the active catalytic species favoring the less sterically hindered para-position.[5][7]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para-product.
-
Side Reaction B: Cleavage of the Benzyl Ether Protecting Group
The strong acidic conditions required for the cyclization can lead to the cleavage of the benzyl ether, resulting in the formation of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[8][9]
-
Mechanism: The ether oxygen is protonated by the strong acid, making the benzylic carbon susceptible to nucleophilic attack or elimination, ultimately leading to the formation of the phenol and toluene.[8][10]
-
Mitigation Strategies:
-
Milder Conditions: Employing Eaton's reagent often allows for lower reaction temperatures, reducing the extent of benzyl ether cleavage.[5]
-
Reaction Time: Minimize the reaction time to what is necessary for complete cyclization. Prolonged exposure to strong acids at elevated temperatures will increase the likelihood of debenzylation.
-
Alternative Protecting Groups: If benzyl ether cleavage remains a significant issue, consider more acid-stable protecting groups, although this will require modification of the synthetic route.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction and the formation of the major side products.
Caption: Reaction scheme for the formation of the target molecule and major side products.
Frequently Asked Questions (FAQs)
Q1: Can I use aluminum chloride (AlCl₃) for this intramolecular Friedel-Crafts acylation?
A1: While AlCl₃ is a classic Lewis acid for Friedel-Crafts reactions, it is generally not the preferred catalyst for this specific transformation. The presence of the ether oxygen in the starting material can lead to complexation with AlCl₃, requiring more than stoichiometric amounts and potentially promoting side reactions, including ether cleavage. Polyphosphoric acid and Eaton's reagent are generally more effective and lead to cleaner reactions in this context.[4][6]
Q2: My crude product is a dark, tarry material. What is the likely cause?
A2: The formation of a dark, intractable material is usually a sign of polymerization or decomposition, often caused by excessively high reaction temperatures or a prolonged reaction time. Localized overheating, especially with viscous PPA, is a common culprit. Ensure efficient stirring and carefully control the heating profile. It is also advisable to perform the reaction on a smaller scale first to optimize the conditions before scaling up.
Q3: How can I effectively separate the desired 7-benzyloxy isomer from the 5-benzyloxy side product?
A3: Separating these two isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity) is often required to achieve good separation.
-
Recrystallization: If the isomeric ratio is favorable, it may be possible to selectively crystallize the desired 7-benzyloxy product. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane, isopropanol) to find conditions that favor the crystallization of the desired isomer, leaving the other in the mother liquor.
Q4: I am observing an additional spot on my TLC that is very polar. What could it be?
A4: A highly polar spot that remains near the baseline of the TLC plate is likely the debenzylated product, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This is due to the cleavage of the benzyl ether protecting group under the strong acidic conditions. To confirm its identity, you can compare its Rf value to a standard of the hydroxyl compound if available, or analyze the crude product by LC-MS. To minimize its formation, refer to the mitigation strategies in "Side Reaction B" above.
Experimental Protocols
Protocol 1: Cyclization using Eaton's Reagent
This protocol is recommended for achieving a cleaner reaction profile and potentially higher yield.[5]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Eaton's reagent (a 1:10 w/w mixture of phosphorus pentoxide in methanesulfonic acid).
-
Addition of Starting Material: With vigorous stirring, add 4-(3-(benzyloxy)phenyl)butanoic acid in portions to the Eaton's reagent at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Workup: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic residue), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary: Catalyst and Temperature Effects
| Catalyst | Typical Temperature (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80 - 100 °C | Readily available, cost-effective. | High viscosity, requires higher temperatures, potential for more side products.[11] |
| Eaton's Reagent | 60 - 80 °C | Milder conditions, often higher yields and cleaner reactions, easier to handle.[5][6] | More expensive than PPA, moisture sensitive. |
| Trifluoroacetic Anhydride (TFAA) | 0 °C to room temp. | High reactivity at lower temperatures. | Corrosive, volatile, requires careful handling. |
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target tetralone.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. ccsenet.org [ccsenet.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the purification of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important drug intermediate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.
Diagram: Purification Decision Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy for crude this compound.
Caption: Decision workflow for purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My crude product is an oil and won't crystallize. How can I induce crystallization?
Answer:
Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Here is a systematic approach to induce crystallization:
Step-by-Step Protocol:
-
Initial Solvent Screening: Start with a solvent system in which your compound is soluble when hot but sparingly soluble at room temperature or below. For tetralone derivatives, common solvents for recrystallization include ethanol, isopropanol, ethyl acetate/heptane, or toluene.
-
"Seeding": If you have a small amount of pure, solid material from a previous successful batch, add a tiny crystal ("seed") to the cooled, supersaturated solution. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). Rapid cooling can sometimes favor oil formation.
-
Solvent/Anti-Solvent Method:
-
Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., heptane or hexane) dropwise with vigorous stirring until the solution becomes slightly cloudy (turbid).
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Causality: The principle behind these techniques is to create a state of supersaturation from which the compound can controllably precipitate as a crystalline solid rather than an amorphous oil.
Question 2: After column chromatography, I still have a persistent impurity with a similar Rf value to my product. What could it be and how do I remove it?
Answer:
An impurity with a similar polarity is a frequent challenge. Given the typical synthesis of this compound, which often involves a Friedel-Crafts acylation or related cyclization, several byproducts are possible.[3][4][5]
Potential Impurities and Removal Strategies:
| Potential Impurity | Origin | Identification (TLC/NMR) | Purification Strategy |
| Starting Material (e.g., 4-(4-(benzyloxy)phenyl)butanoic acid) | Incomplete cyclization | May be more polar (lower Rf) on silica gel. Look for a carboxylic acid proton in the ¹H NMR spectrum. | Wash an ethereal or ethyl acetate solution of the crude product with a mild base like saturated sodium bicarbonate solution. |
| Debenzylated product (7-hydroxy-3,4-dihydronaphthalen-1(2H)-one) | Cleavage of the benzyl ether protecting group, often under acidic conditions.[6][7] | Significantly more polar (much lower Rf) on silica gel.[8][9] A phenolic -OH peak will be present in the ¹H NMR and IR spectra. | Can be removed by washing with a dilute NaOH solution, or it will separate well during standard silica gel chromatography. |
| Isomeric Tetralone (e.g., 5-benzyloxy isomer) | Lack of complete regioselectivity during the Friedel-Crafts reaction. | Very similar Rf value. May require careful 2D NMR analysis (NOESY) to confirm the substitution pattern. | This is the most challenging separation. Try using a less polar solvent system in your column chromatography to maximize separation.[10][11] A different stationary phase, like alumina, or reverse-phase chromatography might be necessary. |
Experimental Protocol for Difficult Separations:
-
Optimize TLC: Before scaling up to a column, experiment with different solvent systems for your TLC analysis. A good system will show a clear separation (ΔRf > 0.1) between your product and the impurity. Hexane/ethyl acetate or dichloromethane/methanol are common mobile phases for compounds of this polarity.[12][13]
-
Column Chromatography Technique:
-
Use a long, thin column for better resolution.
-
Employ a shallow solvent gradient (isocratic or very slow increase in the polar solvent) during elution.
-
Collect smaller fractions and analyze them carefully by TLC before combining.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically a white to off-white crystalline solid. While the exact melting point can vary slightly, it is a key indicator of purity. A sharp melting point is indicative of high purity, whereas a broad melting range suggests the presence of impurities.
Q2: Can I use an acidic workup during the synthesis? A2: Caution should be exercised with strong acids. The benzyl ether protecting group can be labile to acidic conditions, which can lead to the formation of the debenzylated impurity, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[6][7] If an acidic wash is necessary, use a dilute, weak acid and perform the step quickly at a low temperature.
Q3: How do I monitor the progress of my column chromatography effectively? A3: Thin-layer chromatography (TLC) is the most common method.[13] Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.
Q4: My purified product is slightly yellow. Is this a problem? A4: A slight yellow tinge may not necessarily indicate a significant impurity but could be due to trace amounts of oxidized byproducts. If NMR and melting point analysis confirm high purity, the color may be acceptable for subsequent steps. However, for applications requiring very high purity, a second recrystallization or passing a solution of the product through a small plug of silica gel or activated carbon may remove the color.
Q5: What are the key considerations for the synthesis of the precursor to this compound? A5: The synthesis of tetralones often involves an intramolecular Friedel-Crafts acylation.[3][14][15] Key factors for a successful reaction include the choice of a suitable Lewis acid catalyst and ensuring anhydrous conditions to prevent catalyst deactivation and side reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. thaiscience.info [thaiscience.info]
- 8. calpaclab.com [calpaclab.com]
- 9. 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | C10H10O2 | CID 571818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Parameters for 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis and optimization of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a key building block in medicinal chemistry, is typically approached via two primary routes. The selection of a specific route depends on the availability of starting materials, scalability, and the desired purity profile.
-
Route A: Benzylation of 7-Hydroxy-1-tetralone. This is a direct functionalization approach where the benzyl protective group is introduced onto a pre-existing tetralone core. This method is often preferred for its straightforwardness if 7-hydroxy-1-tetralone is readily available.
-
Route B: Intramolecular Friedel-Crafts Acylation. This strategy involves the construction of the bicyclic tetralone core from an acyclic precursor, 4-(3-(benzyloxy)phenyl)butanoic acid. This is a powerful method for creating the carbon skeleton and is advantageous when the substituted butanoic acid is more accessible than the corresponding hydroxy-tetralone.
The choice between these pathways has significant implications for the types of challenges you may encounter, particularly concerning reagent stability and side-product formation.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Issue Category: Low or Stagnant Product Yield
Question 1: My Friedel-Crafts cyclization (Route B) has stalled, yielding only 20-30% of the tetralone with a large amount of unreacted starting acid. What are the likely causes?
Answer: This is a classic issue in intramolecular Friedel-Crafts acylations and typically points to three main factors:
-
Catalyst Deactivation: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Any moisture in your solvent, glassware, or starting material will hydrolyze and deactivate the catalyst. Furthermore, the carboxylic acid and the product ketone can coordinate strongly with the Lewis acid, effectively sequestering it. This is why a stoichiometric amount (or even an excess) of the "catalyst" is often required.[1]
-
Insufficient Electrophilicity: The carboxylic acid itself may not be a sufficiently potent electrophile for this reaction. The reaction proceeds via an acylium ion intermediate, and its formation from a carboxylic acid is less favorable than from a more reactive derivative.
-
Reaction Temperature: While higher temperatures can increase reaction rates, for intramolecular cyclizations, there is often an optimal temperature window.[2][3] Excessively low temperatures may not provide enough energy to overcome the activation barrier.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, nitrobenzene) over a suitable drying agent (e.g., CaH₂), flame-dry your glassware under vacuum or inert gas, and ensure your starting material is dry.
-
Activate the Carboxylic Acid: Convert the butanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the cyclization step. Acid chlorides are significantly more reactive and can be cyclized under milder conditions, often with catalytic amounts of a Lewis acid like SnCl₄.[4]
-
Re-evaluate Your Catalyst: Consider using polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid). These Brønsted acids act as both the catalyst and the solvent, driving the reaction to completion by absorbing the water byproduct. They are often more effective for cyclizing carboxylic acids directly.[5]
Question 2: I'm attempting the benzylation of 7-hydroxy-1-tetralone (Route A) with potassium carbonate (K₂CO₃) in acetonitrile, but the reaction is extremely slow and gives a poor yield. Why isn't this working?
Answer: The slow reaction rate is likely due to two factors: the basicity of K₂CO₃ and the solubility of the resulting phenoxide.
-
Basicity: Potassium carbonate is a relatively weak base. While it is sufficient to deprotonate many phenols, the resulting phenoxide concentration at any given time might be low, leading to a slow reaction rate.
-
Reactivity: The nucleophilicity of the phenoxide is critical. A stronger, more aggressive base will generate the phenoxide more completely and irreversibly.
Troubleshooting Steps:
-
Switch to a Stronger Base: Use sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[6] NaH is a non-nucleophilic, irreversible base that will quantitatively convert the phenol to its highly nucleophilic sodium salt. The only byproduct is hydrogen gas, which bubbles out of solution, driving the reaction forward.
-
Incorporate a Catalyst: Add a catalytic amount (5-10 mol%) of tetrabutylammonium iodide (TBAI). TBAI acts as a phase-transfer catalyst. The iodide ion is a better nucleophile than bromide and can displace the bromide from benzyl bromide to form benzyl iodide in situ. Benzyl iodide is much more reactive towards alkylation. Furthermore, the large tetrabutylammonium cation forms a looser ion pair with the phenoxide, increasing its nucleophilicity.[7]
-
Solvent Choice: DMF is an excellent solvent for this reaction as it readily dissolves the phenoxide salt and is stable to the reaction conditions.
Issue Category: Impurity Profile and Side Reactions
Question 3: My Friedel-Crafts reaction (Route B) is producing a significant byproduct that appears to be 7-hydroxy-1-tetralone. What is causing this de-benzylation?
Answer: The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions. Both strong Lewis acids (like AlCl₃) and Brønsted acids (like PPA at high temperatures) can catalyze the cleavage of the C-O bond, particularly with prolonged reaction times or excessive heat. The carbocation generated (benzyl cation) is stabilized by the aromatic ring, making this a common side reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For AlCl₃-mediated reactions, this might be 0 °C to room temperature. Monitor carefully by TLC.
-
Reduce Reaction Time: Do not let the reaction run for an extended period once the starting material is consumed. Quench the reaction as soon as it reaches completion.
-
Use a Milder Catalyst System: As mentioned, converting the starting material to the acid chloride allows for the use of milder Lewis acids (e.g., SnCl₄, FeCl₃) that are less prone to causing de-benzylation.[8] Hexafluoroisopropanol (HFIP) has also been shown to promote intramolecular Friedel-Crafts acylation of acid chlorides without any additional catalyst, representing an exceptionally mild option.[9]
Question 4: After my benzylation reaction (Route A), I'm seeing multiple spots on my TLC plate, some of which are very nonpolar. What could these be?
Answer: Besides the desired O-alkylation product, you may be observing byproducts from C-alkylation or over-alkylation.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich positions on the aromatic ring (ortho to the hydroxyl group). While O-alkylation is generally favored, some C-alkylation can occur, especially if the oxygen is sterically hindered or if the phenoxide is not fully solvated.
-
Over-alkylation: If you use a large excess of benzyl bromide and a very strong base, there is a small possibility of reaction at the enolizable α-position of the ketone, though this is generally less favorable than O-alkylation of the phenol.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzyl bromide. A large excess can promote side reactions.
-
Temperature Control: Add the benzyl bromide slowly at 0 °C after the deprotonation step is complete. This allows for controlled reaction at the most nucleophilic site (the oxygen) before side reactions can occur at higher temperatures.
-
Choice of Base/Solvent: Using a system like NaH in DMF generally favors clean O-alkylation.
Caption: A troubleshooting workflow for common synthesis issues.
Section 3: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always monitor their reactions by an appropriate method (e.g., TLC, LC-MS) to determine the optimal reaction time.
Protocol 1: Benzylation of 7-Hydroxy-1-tetralone (Route A)
This protocol utilizes a strong base and a phase-transfer catalyst for efficient and clean O-alkylation.
Materials:
-
7-Hydroxy-1-tetralone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-hydroxy-1-tetralone (1.0 eq) and TBAI (0.1 eq).
-
Add anhydrous DMF (approx. 5-10 mL per mmol of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Cessation of hydrogen evolution indicates complete formation of the phenoxide.
-
Slowly add benzyl bromide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Intramolecular Friedel-Crafts Acylation (Route B)
This protocol involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by a mild Lewis-acid-catalyzed cyclization.
Materials:
-
4-(3-(Benzyloxy)phenyl)butanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Saturated sodium bicarbonate solution, Water, Brine
Procedure: Step 1: Formation of the Acid Chloride
-
In a flame-dried flask under argon, dissolve 4-(3-(benzyloxy)phenyl)butanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 eq).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂, CO, HCl) will be observed. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C under argon.
-
Slowly add SnCl₄ (1.1 eq) dropwise. A color change is typically observed.
-
Stir the reaction at 0 °C, monitoring its progress by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
Section 4: Summary of Key Reaction Parameters
The table below provides a comparative overview of typical conditions and expected outcomes for the two primary synthetic routes.
| Parameter | Route A: Benzylation | Route B: Friedel-Crafts Acylation | Rationale & Key Considerations |
| Key Reagents | NaH, BnBr, TBAI | 4-(3-(BnO)Ph)butanoic acid, SnCl₄ | Route A: Strong base is crucial for quantitative phenoxide formation. Route B: Acid chloride activation is key to using milder Lewis acids. |
| Solvent | Anhydrous DMF or THF | Anhydrous DCM | Solvents must be aprotic and rigorously dried to prevent reagent quenching. |
| Catalyst | TBAI (0.1 eq) | SnCl₄ (1.1 eq) | TBAI accelerates the Sₙ2 reaction. SnCl₄ is a mild Lewis acid that minimizes de-benzylation.[4] |
| Temperature | 0 °C to Room Temp | 0 °C | Low temperatures are critical in Route B to prevent side reactions like de-benzylation.[8][10] |
| Typical Yield | >90% | >80% | Route A is often higher yielding and cleaner if the starting material is available. |
| Key Side Reaction | C-Alkylation | De-benzylation | Controlled stoichiometry and temperature mitigate these issues. |
Section 5: References
-
Caruso, T., Monaco, G., Peluso, A., & Spinella, A. (2004). Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from --INVALID-LINK--
-
Kim, J., et al. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. Organic Letters. Retrieved from --INVALID-LINK--
-
ResearchGate. (2002). Friedel-Crafts acylation of Benzene derivatives catalyzed by silica and alumina-supported polytrifluoromethanesulfosiloxane. Retrieved from --INVALID-LINK--
-
Shivakumara, K.N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. ResearchGate. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from --INVALID-LINK--
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from --INVALID-LINK--
-
Mahana, P. K., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from --INVALID-LINK--
-
i-FAB. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Monaco, G., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Molecules. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2012). Friedel-Crafts Acylation with Amides. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of 7-Substituted-1-Tetralone Derivatives: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. Retrieved from --INVALID-LINK--
-
Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Retrieved from --INVALID-LINK--
-
Maxim Biomedical, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 7-benzyloxy-1,2-dihydro-3-naphthoic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from --INVALID-LINK--
-
Arkat USA. (n.d.). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Retrieved from --INVALID-LINK--
-
IJSDR. (n.d.). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2015). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from --INVALID-LINK--
-
The University of Texas at Austin. (n.d.). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions. Retrieved from --INVALID-LINK--
-
Indian Journal of Chemistry. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Retrieved from --INVALID-LINK--
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 8. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetralone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
troubleshooting failed reactions of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the synthesis and subsequent reactions of this important drug intermediate.[1][2] The following content is structured in a question-and-answer format to directly address specific experimental challenges, providing not just solutions but the underlying scientific rationale to empower your research.
Section 1: Synthesis of this compound
The most common route to this tetralone scaffold is via an intramolecular Friedel-Crafts acylation of a γ-phenylbutyric acid derivative.[3][4] Failures at this stage are common and can derail a synthetic campaign before it truly begins.
FAQ 1: My intramolecular Friedel-Crafts acylation to form the tetralone is failing or giving very low yield. What are the primary causes?
This is a classic and often frustrating issue. The success of a Friedel-Crafts acylation hinges on generating a highly reactive acylium ion and ensuring the aromatic ring is sufficiently nucleophilic to attack it.[5] Failure typically points to one of three areas: the acid chloride formation, the Lewis acid catalyst, or the reaction conditions.
Possible Causes & Solutions:
-
Inefficient Acid Chloride Formation: The conversion of the parent carboxylic acid to the acid chloride is the critical first step. Incomplete conversion means you are adding a less reactive species to the reaction.
-
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. These reagents can degrade upon storage. Old or improperly stored reagents may be partially hydrolyzed, reducing their efficacy.
-
Troubleshooting:
-
Use freshly distilled thionyl chloride or a newly opened bottle of oxalyl chloride.[4]
-
Ensure the conversion to the acid chloride is complete before adding the Lewis acid. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).
-
A common protocol involves heating the carboxylic acid with an excess of SOCl₂ (often with a catalytic amount of DMF) and removing the excess SOCl₂ under vacuum before proceeding.[4]
-
-
-
Deactivated or Inactive Lewis Acid Catalyst: The Lewis acid (commonly AlCl₃ or polyphosphoric acid - PPA) is the heart of the reaction, but it is notoriously sensitive.
-
Causality: Aluminum chloride is extremely hygroscopic. Even brief exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[6]
-
Troubleshooting:
-
Use a fresh, unopened bottle of AlCl₃ or sublime the commercial-grade material before use.
-
Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). All glassware must be flame- or oven-dried.
-
Ensure the solvent (e.g., CS₂, CH₂Cl₂, or nitrobenzene) is anhydrous.[4]
-
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical variables.
-
Causality: While some acylations proceed at room temperature, intramolecular cyclizations often require heat to overcome the activation energy and entropic barrier. However, excessive heat can lead to decomposition and side reactions.[6]
-
Troubleshooting:
-
If running at 0 °C or room temperature, try gradually increasing the temperature. Refluxing in dichloromethane is a common starting point.
-
If using PPA, ensure the temperature is high enough (often >100 °C) and that the mixture is being stirred effectively to ensure good contact between reactants.
-
-
Workflow: Troubleshooting Friedel-Crafts Acylation
Caption: A workflow for diagnosing failed intramolecular Friedel-Crafts acylations.
Section 2: Reactions at the Ketone Carbonyl
The ketone functionality of the tetralone is a versatile handle for further modification, primarily through nucleophilic additions or reductions.
FAQ 2: My Grignard (or organolithium) reaction is failing. I'm recovering only starting material or seeing a complex mixture of products.
This is a frequent challenge when working with enolizable ketones like tetralones.[7] The issue can be the Grignard reagent itself, or a competing reaction pathway.
Possible Causes & Solutions:
-
Inactive Grignard Reagent: The reagent must be active to perform the nucleophilic addition.
-
Causality: Grignard reagents are strong bases and are readily quenched by protic sources like water or alcohols.[8][9] This includes atmospheric moisture or residual water in the solvent (THF, ether).
-
Troubleshooting:
-
Absolute Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use a freshly distilled, anhydrous solvent.
-
Reagent Quality: Use freshly prepared Grignard reagent or a recently purchased commercial solution. The concentration of commercial Grignard solutions can decrease over time. It is best practice to titrate the reagent before use to determine its exact molarity.[9]
-
Magnesium Activation: If preparing the reagent yourself, ensure the magnesium turnings are fresh and shiny. Activating with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[10][11]
-
-
-
Enolization of the Tetralone: This is a major competing side reaction.
-
Causality: The α-protons next to the ketone are acidic. The Grignard reagent can act as a base, deprotonating the tetralone to form an enolate. This consumes the reagent and, upon aqueous workup, regenerates the starting material. This is especially problematic with bulky Grignard reagents (e.g., t-butylmagnesium chloride).[7]
-
Troubleshooting:
-
Lower the Temperature: Perform the addition at low temperatures (-78 °C or -30 °C) to favor the kinetic nucleophilic addition pathway over the thermodynamic deprotonation.[9]
-
Use a Less Basic Organometallic: In some cases, an organocadmium or organocuprate reagent may be less prone to enolization.
-
Consider a Lewis Acid Additive: Adding a Lewis acid like CeCl₃ (the Luche reduction conditions for hydrides can be adapted for organometallics) can chelate to the carbonyl oxygen, increasing its electrophilicity and favoring the 1,2-addition pathway.
-
-
FAQ 3: I am trying to reduce the ketone to a methylene group (-CH₂-), but the reaction is incomplete or I am getting unwanted side products.
Complete deoxygenation of the ketone is typically achieved under harsh conditions, either strongly acidic (Clemmensen) or strongly basic (Wolff-Kishner). The choice of method is critical due to the presence of the acid-labile benzyloxy protecting group.[12][13]
Primary Issue: Stability of the Benzyloxy Group
-
Clemmensen Reduction (Zn(Hg), conc. HCl): This method is generally not recommended for this substrate.[14]
-
Causality: The strongly acidic conditions (concentrated HCl) will rapidly cleave the benzyl ether protecting group.[15] Benzyl ethers are acetal-like in their sensitivity to acid.
-
Expected Side Product: You will likely isolate 7-hydroxy-1,2,3,4-tetrahydronaphthalene instead of the desired product.
-
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, high temp.): This is the preferred method.
-
Causality: The reaction is performed under strongly basic conditions, to which the benzyl ether is stable.[16]
-
Troubleshooting Failed Wolff-Kishner Reactions:
-
Incomplete Hydrazone Formation: Ensure the initial formation of the hydrazone is complete before raising the temperature for the elimination step.
-
Insufficient Temperature: The elimination step requires high temperatures, often in a high-boiling solvent like ethylene glycol or diethylene glycol (>180 °C). Ensure your reaction is reaching the necessary temperature.
-
Water Removal: The elimination is driven by the removal of water. Ensure your apparatus is set up to allow for water to be distilled away from the reaction mixture.
-
-
Decision Tree: Choosing a Reduction Method for the Ketone
Caption: Decision-making process for the reduction of the tetralone carbonyl group.
Section 3: Reactions Involving the Benzyloxy Protecting Group
The benzyl ether is a robust protecting group, but its removal (debenzylation) can sometimes be challenging or lead to unexpected outcomes.
FAQ 4: My catalytic hydrogenation to remove the benzyl group is slow, incomplete, or is producing side products.
Catalytic hydrogenation (typically with H₂ gas and a Palladium catalyst) is the most common method for cleaving a benzyl ether.[16][17] Failure here usually points to catalyst, substrate, or reaction setup issues.
Possible Causes & Solutions:
-
Catalyst Poisoning or Inactivity: The palladium catalyst is sensitive to a wide range of functional groups and impurities.
-
Causality: Sulfur-containing compounds, residual halides from previous steps, or strongly coordinating amines can poison the catalyst surface, rendering it inactive. The catalyst itself (e.g., Pd/C) can also vary in activity between batches and suppliers.
-
Troubleshooting:
-
Purify the Substrate: Ensure your starting material is highly pure and free from potential catalyst poisons. Chromatography before this step is highly recommended.
-
Increase Catalyst Loading: If the reaction is slow, increasing the catalyst loading (from a typical 5-10 mol% to 20 mol% or higher) can help.[18]
-
Try a Different Catalyst: If Pd/C is ineffective, consider Pearlman's catalyst (Pd(OH)₂/C), which is often more active and less sensitive to poisoning.[19]
-
Ensure Good Mixing: The reaction is heterogeneous. Vigorous stirring is required to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
-
Incomplete Reaction / Hydrogen Delivery Issues:
-
Causality: The reaction requires a consistent supply of hydrogen. A leak in the system or an improperly sealed vessel can stall the reaction.
-
Troubleshooting:
-
Check the System: Ensure all joints are well-sealed. Using a hydrogen balloon is common for small-scale reactions; ensure it remains inflated. For larger scales, a Parr hydrogenator is more reliable.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the substrate is fully dissolved. Adding a small amount of acid (like acetic acid) can sometimes accelerate the reaction, but test this on a small scale first.[18]
-
-
-
Formation of Side Products (Over-reduction):
-
Causality: While less common for this specific substrate, aggressive hydrogenation conditions can sometimes lead to saturation of the aromatic ring. This is more of a concern with rhodium or ruthenium catalysts but can occur with palladium under high pressure and temperature.
-
Troubleshooting:
-
Milder Conditions: Run the reaction at atmospheric pressure and room temperature. Monitor carefully by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Data Table: Comparison of Debenzylation Conditions
| Method | Reagents | Conditions | Pros | Cons |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | RT, 1-4 atm H₂, EtOH/EtOAc | Clean, high-yielding, neutral conditions | Catalyst can be poisoned; sensitive functional groups (alkenes, alkynes) will be reduced |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in MeOH | Avoids use of H₂ gas, good for labs without hydrogenation equipment | Can be slower, requires heat |
| Oxidative Cleavage | DDQ | CH₂Cl₂, H₂O, sometimes light-mediated | Orthogonal to reductive methods; tolerates alkenes/alkynes | Stoichiometric oxidant needed, can be substrate-dependent, DDQ is toxic |
| Strong Acid Cleavage | HBr, BBr₃ | CH₂Cl₂, 0 °C to RT | Effective for robust molecules | Harsh conditions, not compatible with most other functional groups |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (Debenzylation)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate, approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol % by weight) to the solution under a nitrogen atmosphere.[16]
-
Hydrogenation: Securely seal the flask. Evacuate the atmosphere and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Grignard Addition to the Tetralone
CAUTION: Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under a strict inert atmosphere with anhydrous reagents and solvents.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet. Allow to cool to room temperature under the inert atmosphere.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the reaction flask via cannula.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath, or -30 °C) in an appropriate cooling bath.
-
Grignard Addition: Add the Grignard reagent solution (1.1 - 1.5 eq, previously titrated) to the dropping funnel. Add the reagent dropwise to the stirred solution of the tetralone over 30-60 minutes, maintaining the internal temperature.
-
Reaction: Stir the reaction at the low temperature for 1-3 hours. Monitor the reaction by TLC (quenching a small aliquot with saturated NH₄Cl for analysis).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 13. Clemmensen Reduction [organic-chemistry.org]
- 14. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
stability and degradation of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this intermediate, along with practical troubleshooting advice for common experimental challenges.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its core structure, an α-tetralone, is a recurring motif in pharmacologically active molecules.[4] Understanding the stability and degradation profile of this compound is critical for ensuring the integrity of your experiments, the purity of your final products, and the reproducibility of your results. This guide provides answers to frequently asked questions and solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Based on supplier recommendations for similar compounds and the inherent chemical nature of the molecule, this compound should be stored in a cool, dark, and dry place.[5] Long-term storage at 2-8°C is recommended.[5] For short-term storage, refrigeration is also suitable. Some suppliers may ship the product at room temperature, but for maintaining long-term purity, colder temperatures are advisable.[5] It is also prudent to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation, particularly if it will be stored for an extended period.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are dictated by its two key functional groups: the α-tetralone core and the benzyl ether.
-
Oxidation: The α-methylene group (C2) of the tetralone ring is particularly reactive and susceptible to oxidation.[6] Autoxidation can occur in the presence of atmospheric oxygen, potentially catalyzed by light or trace metals, leading to the formation of various oxidized species.[6] Strong oxidizing agents will also readily react at this position.[7]
-
Debenzylation: The benzyloxy group can be cleaved through various mechanisms, including hydrogenolysis, treatment with strong acids, or oxidative cleavage.[8][9] This will result in the formation of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one and benzyl alcohol or benzaldehyde.
-
Photodegradation: Aromatic ketones and benzyl ethers can be sensitive to UV and visible light.[10][11] Light exposure can promote oxidation and debenzylation reactions.
Q3: How stable is this compound in common organic solvents?
A3: In general, the compound should be reasonably stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate for short periods at room temperature when protected from light. Protic solvents like methanol and ethanol may participate in degradation reactions under certain conditions, especially with prolonged heating or in the presence of catalysts. For creating stock solutions for analysis, acetonitrile or a mixture of acetonitrile and water is often a good choice for HPLC analysis.[12] It is always best practice to prepare solutions fresh or store them at low temperatures for a limited time.
Q4: Is the compound sensitive to pH?
A4: Yes, extremes of pH should be avoided.
-
Alkaline conditions: Strong bases can catalyze the enolization of the tetralone, which can accelerate oxidation and other side reactions.[13] This can lead to complex mixtures of colored byproducts.[13]
-
Acidic conditions: While the compound may be relatively stable in mildly acidic conditions, strong acids can promote the cleavage of the benzyl ether.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new peak in HPLC analysis with a shorter retention time. | This is often indicative of a more polar compound, likely the debenzylated product, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. | 1. Confirm the identity by LC-MS if available. 2. Review your experimental conditions for sources of acid, heat, or catalysts that could facilitate debenzylation. 3. Ensure your starting material was pure. |
| The solid material has developed a yellow or brownish color upon storage. | This suggests oxidation or polymerization. The α-methylene group of tetralones can be reactive.[6] | 1. Check the purity of the material by HPLC or TLC. 2. If purity is compromised, consider repurification by column chromatography or recrystallization. 3. For future storage, ensure the container is well-sealed, purged with an inert gas, and stored in a freezer. |
| Low or inconsistent assay values (e.g., by qNMR or HPLC with a standard). | This could be due to degradation of the solid material or instability in the solution used for analysis. | 1. Re-assay a freshly opened container of the starting material, if available. 2. Prepare analytical solutions immediately before use. 3. Investigate the stability of the compound in your chosen analytical solvent by running samples at different time points (e.g., 0, 2, 4, 8 hours after preparation). |
| Reaction yields are lower than expected when using this compound as a starting material. | The reagent may have degraded, leading to a lower effective concentration of the active starting material. | 1. Verify the purity of the this compound before starting the reaction. 2. Consider that some degradation products might interfere with your reaction. |
Potential Degradation Pathways
Below is a diagram illustrating the most probable degradation routes for this compound.
Caption: Major degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential liabilities of the molecule.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, water, methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen peroxide
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to make a 1 mg/mL stock solution.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve in acetonitrile for analysis.
-
Photostability: Expose a solid sample and a solution (in quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C in the dark).
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Method Parameters (starting point):
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 40% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Workflow for Method Validation:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups [research-explorer.ista.ac.at]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. scispace.com [scispace.com]
- 12. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) related to the handling and use of this versatile intermediate.
I. Compound Overview and Key Structural Features
This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its utility stems from the unique reactivity of its two core components: the α-tetralone scaffold and the benzyl ether protecting group. Understanding the interplay between these two functionalities is critical for successful experimentation.
-
The α-Tetralone Core: This bicyclic ketone possesses a reactive α-methylene group, making it amenable to a wide range of chemical transformations, including enolate formation, alkylation, and condensation reactions.[4][5]
-
The Benzyl Ether Protecting Group: The benzyloxy group serves to protect the phenolic hydroxyl group from unwanted reactions. However, its stability is condition-dependent, and it can be susceptible to cleavage under certain acidic, reductive, or oxidative conditions.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage, handling, and properties of this compound.
1. What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under the conditions summarized in the table below. These recommendations are based on data from structurally similar compounds and general best practices for tetralone derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation pathways. For a closely related compound, 7-(2-(Benzyloxy)ethoxy)-3,4-dihydronaphthalen-1(2H)-one, storage at 2-8°C is explicitly recommended.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | While the tetralone core is generally stable, prolonged exposure to air and moisture can lead to gradual oxidation or hydrolysis, especially if impurities are present. The parent compound, α-tetralone, is known to undergo autoxidation.[4] |
| Light | Protect from light | Many aromatic ketones exhibit photosensitivity. Storage in an amber vial or in a dark location is a prudent measure to prevent photochemical degradation. |
| Container | Tightly sealed container | Prevents contamination from atmospheric moisture and other environmental factors. |
2. Is this compound compatible with strong acids or bases?
Care must be exercised when using strong acids or bases with this compound due to the lability of the benzyloxy protecting group and the reactivity of the tetralone core.
-
Strong Acids: The benzyloxy group can be cleaved under strongly acidic conditions. This deprotection can lead to the formation of the corresponding phenol as an undesired byproduct.
-
Strong Bases: Strong bases will deprotonate the α-methylene group to form an enolate.[5][7] While this is often the desired reactivity for subsequent reactions, prolonged exposure to strong base, especially at elevated temperatures, can promote side reactions such as self-condensation.
3. What are the known incompatibilities of this compound?
Based on the reactivity of the α-tetralone moiety, this compound is expected to be incompatible with strong oxidizing agents.[8]
4. Can this compound be purified by column chromatography?
Yes, purification by column chromatography on silica gel is a standard method for this and related compounds. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.
III. Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during reactions involving this compound.
Problem 1: Low or No Yield of the Desired Product
A low or non-existent yield of the target molecule is a frequent challenge. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products/Side Reactions
The appearance of unexpected spots on a TLC plate or peaks in an analytical chromatogram indicates the formation of byproducts. Here are some common side reactions and their remedies:
| Observed Side Product/Issue | Potential Cause | Proposed Solution & Rationale |
| Presence of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | Debenzylation: The benzyloxy group has been cleaved. This is common under strongly acidic conditions or during catalytic hydrogenation intended for another functional group. | Avoid Strong Acids: If possible, use milder acidic conditions or buffer the reaction. Orthogonal Protecting Groups: For multi-step syntheses, consider a protecting group that is stable to the problematic reaction conditions. |
| Higher Molecular Weight Byproducts | Self-Condensation: Under basic conditions, the enolate of the tetralone can react with another molecule of the starting material in an aldol-type condensation. | Control Temperature: Run the reaction at a lower temperature to disfavor the condensation pathway. Slow Addition: Add the base or other reagents slowly to maintain a low instantaneous concentration of the reactive species. Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS) for enolate formation to minimize competing reactions. |
| Unidentified Polar Impurities | Oxidation: The α-methylene group or other parts of the molecule may be susceptible to oxidation, especially if the reaction is run open to the air for extended periods or in the presence of incompatible oxidizing agents. | Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to exclude oxygen. Reagent Purity: Ensure that solvents and reagents are free from peroxide impurities. |
Problem 3: Difficulty in Product Isolation and Purification
Challenges in isolating the desired product can often be overcome with methodical adjustments to the workup and purification procedures.
Workflow for Optimizing Product Isolation
Caption: Decision tree for troubleshooting product isolation.
IV. Experimental Protocol: General Procedure for α-Alkylation
This protocol provides a representative, step-by-step methodology for the alkylation of this compound at the α-position via enolate formation.
Objective: To introduce an alkyl group at the C-2 position of the tetralone ring.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The formation of the lithium enolate is typically rapid.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Alkylation:
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkyl-7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
-
Self-Validation:
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC to observe the consumption of the starting material and the appearance of the product spot.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
V. References
-
AK Scientific, Inc. (n.d.). Alpha-Tetralone Safety Data Sheet. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). 1-Tetralone. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Vibrant Pharma Inc. (n.d.). 7-(2-(Benzyloxy)ethoxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from --INVALID-LINK--
-
TBE Tick-borne encephalitis. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
TargetMol. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). Product Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from --INVALID-LINK--
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. orgosolver.com [orgosolver.com]
- 8. aksci.com [aksci.com]
Technical Support Center: Scaling Up the Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this valuable drug intermediate.[1][2] We will move beyond simple procedural lists to explore the underlying chemistry, address common scale-up challenges, and provide robust troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis.
Synthetic Strategy Overview
The most common and scalable route to this compound involves a two-stage process. First, the synthesis of the key precursor, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, is accomplished via an intramolecular Friedel-Crafts acylation. This is followed by a Williamson ether synthesis to install the benzyl protective group.
Caption: Overall workflow for the two-stage synthesis.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
This three-step procedure is adapted from established methods for preparing hydroxy-tetralones.[3]
-
Step A: Friedel-Crafts Acylation:
-
To a stirred slurry of anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in a suitable solvent (e.g., 1,2-dichloroethane), add succinic anhydride (1.0 eq.) and 3-methoxyphenol (m-anisole, 1.0 eq.) portion-wise, maintaining the temperature below 25°C.
-
Stir the mixture at room temperature for 12-18 hours until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step B: Clemmensen Reduction:
-
The crude keto-acid from Step A is reduced. While the Wolff-Kishner reaction is an option, the Clemmensen reduction is often preferred to avoid harsh basic conditions that could affect the aromatic ring.
-
Combine the keto-acid with a zinc-mercury amalgam (Zn(Hg)) in a mixture of toluene and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor by TLC.
-
After cooling, separate the layers. Extract the aqueous layer with toluene. Combine organic layers, wash with water and brine, dry, and concentrate.
-
-
Step C: Intramolecular Cyclization:
-
Add the crude product from Step B to polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture with mechanical stirring to 80-100°C for 30-60 minutes.[3] The reaction is often rapid and exothermic.
-
Cool the reaction and quench by pouring it onto ice water.
-
Extract the product, wash the organic layers to neutrality, dry, and concentrate. The crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be purified by recrystallization or column chromatography.
-
Protocol 2.2: Synthesis of this compound
This protocol is a standard Williamson ether synthesis adapted for this specific substrate.[4]
-
Deprotonation:
-
Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq.) in a polar aprotic solvent like acetone or acetonitrile (ACN).
-
Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Stir the suspension at room temperature for 15-30 minutes.[4]
-
-
Alkylation:
-
Add benzyl bromide (BnBr, 1.1-1.2 eq.) dropwise to the suspension. Caution: Benzyl bromide is a strong lachrymator and should be handled in a well-ventilated fume hood.[5][6]
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol or heptane/ethyl acetate mixture) or silica gel chromatography to obtain the final product as a crystalline solid.[4]
-
Troubleshooting and Scale-Up Guide (Q&A)
Scaling up a synthesis from the bench to a pilot or production scale introduces new challenges. This section addresses common issues in a practical question-and-answer format.
Stage 1: Precursor Synthesis (Friedel-Crafts & Cyclization)
Q1: My Friedel-Crafts acylation (Step A) is giving very low yields. What are the likely causes?
A1: Low yields in Friedel-Crafts acylations are common and can be traced to several factors, especially during scale-up:
-
Catalyst Quality: Aluminum chloride (AlCl₃) is extremely hygroscopic. On a larger scale, extended exposure to air during weighing and addition can deactivate it. Ensure you are using fresh, high-quality AlCl₃ and minimize its exposure to atmospheric moisture.
-
Substrate Reactivity: The presence of the methoxy group activates the ring, but Friedel-Crafts reactions are sensitive to strongly deactivating groups.[7][8] Ensure your starting material is pure.
-
Stoichiometry: This reaction requires a stoichiometric amount of AlCl₃ because both the starting material and the ketone product form complexes with the catalyst, effectively sequestering it.[9] Ensure at least 2.5 equivalents are used.
-
Thermal Control: The reaction is exothermic. If the temperature rises too high during the addition of reagents, it can lead to side reactions and degradation. On a larger scale, efficient heat dissipation is critical. Use a jacketed reactor and control the addition rate to maintain the target temperature.
Q2: The intramolecular cyclization (Step C) is producing a significant amount of char/polymer. How can I prevent this?
A2: This is a classic sign of an overly aggressive reaction, common when scaling up with strong acid catalysts like PPA.
-
Temperature Control: This is the most critical parameter. The reaction is fast and highly exothermic. Overshooting the target temperature (80-100°C) will lead to polymerization and charring. Use a well-controlled heating mantle or jacketed vessel and monitor the internal temperature closely.
-
Mixing Efficiency: Poor mixing can create local "hot spots" where the temperature spikes, initiating decomposition. Ensure robust mechanical stirring is used, especially with viscous PPA.
-
Reaction Time: Do not overheat for extended periods. Once the reaction is complete (often in under an hour), it should be cooled and quenched promptly.
Stage 2: Benzylation Reaction
Q3: The benzylation reaction is incomplete, even after extended reaction time. I still see a lot of the starting 7-hydroxy-tetralone on my TLC plate.
A3: Incomplete conversion is a frequent scale-up issue. Here is a decision tree to diagnose the problem:
Caption: Troubleshooting guide for incomplete benzylation.
Q4: My final product is difficult to purify. I see a byproduct with a similar Rf on TLC.
A4: This is likely one of two common byproducts:
-
Unreacted Starting Material: If the reaction was incomplete (see Q3), the starting material can be difficult to separate due to similar polarity. The solution is to drive the reaction to completion.
-
Dibenzyl Ether: This forms if benzyl bromide reacts with any water present or with the benzyl alcohol impurity that can form from hydrolysis. To minimize this, ensure all reagents and solvents are anhydrous.
For purification, a well-optimized gradient on a silica gel column is effective. Alternatively, recrystallization can be highly effective if a suitable solvent system is found (e.g., isopropanol, ethyl acetate/heptane).
Analytical Methods & Quality Control
Consistent quality is paramount. A robust analytical plan should be in place to monitor the reaction and qualify the final product.
| Technique | Purpose | Typical Observations |
| TLC | Reaction monitoring, quick purity check. | Staining with KMnO₄ or using a UV lamp. Monitor disappearance of starting material and appearance of the product spot. |
| HPLC | Quantitative purity analysis, reaction kinetics. | Determine purity (% area) and identify known impurities by retention time. |
| ¹H NMR | Structural confirmation of intermediate and final product. | For final product: Appearance of the benzylic protons (singlet ~5.1 ppm) and aromatic protons from the benzyl group (~7.2-7.5 ppm).[4] |
| Mass Spec | Molecular weight confirmation. | Verifies the mass of the desired product. |
| Melting Point | Purity assessment of the final solid product. | A sharp melting point range indicates high purity. |
Safety and Reagent Handling
Scaling up requires a heightened focus on safety. The following reagents in this synthesis demand special attention.
| Reagent | Hazards | Scale-Up Handling Precautions |
| Aluminum Chloride (AlCl₃) | Corrosive, reacts violently with water. | Use a closed-system for additions to the reactor to avoid atmospheric moisture. Ensure the reactor is dry. Quenching is highly exothermic; perform slowly with robust cooling. |
| Benzyl Bromide (BnBr) | Severe irritant, lachrymator (causes tearing), combustible.[5][6] | Always handle in a fume hood with appropriate PPE (gloves, goggles, face shield).[10] Use a syringe pump or addition funnel for controlled addition. Have an appropriate spill kit ready. |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. | If used as a base, it must be handled under an inert atmosphere (N₂ or Argon). Add the solvent to the NaH, not the other way around. Quench any excess NaH very slowly with isopropanol before adding water. |
| Polyphosphoric Acid (PPA) | Corrosive, viscous. | The quenching process on ice is highly exothermic. Add the hot PPA mixture to a large excess of vigorously stirred ice water. |
Frequently Asked Questions (FAQs)
Q: Can I use a different alkylating agent instead of benzyl bromide? A: Yes, but with considerations. Benzyl chloride is less reactive but also less lachrymatory and may be safer for very large-scale operations, though it may require harsher conditions (higher temperature, stronger base, or a phase-transfer catalyst). Other alkyl halides can be used to synthesize different ethers.
Q: Is there a more "green" or modern alternative to the Friedel-Crafts acylation? A: Yes, research into greener chemistry has produced alternatives. Some methods use solid acid catalysts like zeolites or metal oxides to reduce waste from stoichiometric Lewis acids.[9] However, for this specific transformation on a large scale, the classical AlCl₃-mediated route often remains the most cost-effective and well-understood method.
Q: My final product has a slight yellow tint. Is this a problem? A: A pale yellow color is common in crude products. It often arises from minor impurities or trace amounts of unremoved starting materials. For pharmaceutical applications, this color should be removed. One or two recrystallizations from a suitable solvent like ethanol or isopropanol are typically sufficient to yield a white to off-white crystalline solid. If the color persists, treatment with activated carbon before the final filtration may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. researchgate.net [researchgate.net]
- 4. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Misidentification of a molecule can lead to erroneous biological data and wasted resources. This guide provides an in-depth, technically-grounded workflow for the structural elucidation of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a valuable drug intermediate.[1][2] We will explore a multi-faceted analytical approach, comparing the expected data with potential isomeric alternatives to build a robust and defensible structural assignment.
Introduction to the Target Molecule
This compound is a tetralone derivative featuring a benzyloxy substituent on the aromatic ring. Its molecular formula is C₁₇H₁₆O₂ with a molecular weight of 252.31 g/mol .[1] The accurate synthesis and characterization of this molecule are critical for its use in the development of more complex active pharmaceutical ingredients.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for complete structural confirmation. A synergistic combination of spectroscopic methods is essential to piece together the molecular puzzle. Our workflow is designed to be a self-validating system, where data from each technique corroborates the others.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Overall workflow for the structural confirmation of the target molecule.
Part 1: Synthesis and Purification
While various synthetic routes exist, a common method involves the benzylation of the corresponding hydroxylated tetralone, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[3][4]
Illustrative Synthesis:
-
Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one in a suitable solvent like acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Introduce benzyl bromide or benzyl chloride and heat the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
It is crucial to ensure high purity of the sample before spectroscopic analysis to avoid interferences in the spectra.
Part 2: Spectroscopic Elucidation
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity.
-
Expected Result: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]+ or protonated molecule [M+H]+ that corresponds to the exact mass of C₁₇H₁₆O₂.
-
Rationale: This technique confirms the elemental composition of the molecule, a critical first step in structural confirmation.
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 253.1223 | Expected to be within 5 ppm |
| [M+Na]⁺ | 275.1043 | Expected to be within 5 ppm |
Table 1: Expected HRMS Data for C₁₇H₁₆O₂.
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
~1680 cm⁻¹: A strong absorption band characteristic of a conjugated ketone (C=O stretch). The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
~3030 cm⁻¹: C-H stretching for the aromatic rings.
-
~2950 cm⁻¹: C-H stretching for the aliphatic CH₂ groups.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹ and ~1050 cm⁻¹: C-O stretching for the ether linkage.
-
-
Rationale: The presence and position of these key bands provide strong evidence for the tetralone core, the benzyloxy group, and the overall architecture.
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine ¹H NMR, ¹³C NMR, and 2D NMR techniques.
¹H NMR Spectroscopy
This technique provides information about the chemical environment and connectivity of protons.
-
Expected Signals:
-
~8.0 ppm (d, 1H): The proton at position 8, deshielded by the adjacent carbonyl group.
-
~7.5-7.3 ppm (m, 5H): Protons of the benzyl group's phenyl ring.
-
~7.1-7.0 ppm (m, 2H): Protons at positions 5 and 6 of the naphthalene ring system.
-
~5.1 ppm (s, 2H): The benzylic protons (-O-CH₂-Ph).
-
~2.9 ppm (t, 2H): The methylene protons at position 4, adjacent to the aromatic ring.
-
~2.6 ppm (t, 2H): The methylene protons at position 2, adjacent to the carbonyl group.
-
~2.1 ppm (m, 2H): The methylene protons at position 3, showing coupling to both protons at positions 2 and 4.
-
-
Rationale: The chemical shifts, splitting patterns (multiplicity), and integration values of the signals allow for the assignment of each proton to its specific location in the molecule.
¹³C NMR Spectroscopy
This provides information about the carbon skeleton of the molecule.
-
Expected Signals:
-
~198 ppm: Carbonyl carbon (C1).
-
~163 ppm: Aromatic carbon attached to the ether oxygen (C7).
-
~145 ppm: Quaternary aromatic carbon (C4a).
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~132 ppm: Aromatic carbon (C8).
-
~129-127 ppm: Aromatic carbons of the benzyl group and C5.
-
~126 ppm: Quaternary aromatic carbon (C8a).
-
~120 ppm, ~113 ppm: Aromatic carbons (C6 and C5).
-
~70 ppm: Benzylic carbon (-O-CH₂-Ph).
-
~39 ppm: Aliphatic carbon (C2).
-
~30 ppm: Aliphatic carbon (C4).
-
~23 ppm: Aliphatic carbon (C3).
-
2D NMR Spectroscopy (COSY & HMBC)
2D NMR experiments are crucial for unambiguously confirming the connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Expected correlations would be seen between the protons at positions 2, 3, and 4 of the aliphatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is key to piecing together the entire structure.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=0.4, height=0.4, margin=0.1]; edge [penwidth=1.5];
}
Caption: Key HMBC correlations confirming the molecular framework.
Part 3: Comparison with Potential Isomers
To ensure the assignment is correct, it's vital to compare the experimental data with that expected for plausible isomers. The most likely isomer to be formed during synthesis is 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.[5][6][7]
| Feature | 7-(Benzyloxy) Isomer (Target) | 6-(Benzyloxy) Isomer (Alternative) | Reason for Difference |
| ¹H NMR (Aromatic Region) | Proton at C8 is a doublet around 8.0 ppm, significantly downfield due to proximity to C=O. | Proton at C5 is a doublet around 8.0 ppm. Proton at C7 is likely a doublet around 6.8 ppm. | The anisotropic effect of the carbonyl group strongly deshields the peri-proton (at C8 or C5). The substitution pattern dictates the splitting and chemical shifts of the other aromatic protons. |
| ¹³C NMR (Aromatic Carbons) | The chemical shifts of the aromatic carbons will be distinct due to the different positions of the electron-donating benzyloxy group relative to the electron-withdrawing carbonyl group. | The carbon shifts will reflect the different electronic distribution in this isomer. | The substituent effects on carbon chemical shifts are well-established and predictable. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | A correlation may be observed between the benzylic protons (-O-CH₂-Ph) and the proton at C6. | A correlation would be expected between the benzylic protons and the protons at C5 and C7. | The NOE effect is distance-dependent (through space), providing definitive proof of which protons are in close spatial proximity. |
Table 2: Spectroscopic Comparison between 7- and 6-Benzyloxy Isomers.
By carefully analyzing the aromatic region of the ¹H NMR spectrum and running a NOESY experiment, a definitive distinction between these two isomers can be made.
Conclusion
The structural confirmation of this compound requires a systematic and multi-pronged analytical strategy. By combining the elemental composition from mass spectrometry, functional group identification from IR spectroscopy, and detailed connectivity mapping from a suite of 1D and 2D NMR experiments, a conclusive and irrefutable structural assignment can be achieved. This rigorous approach not only ensures the identity of the target molecule but also upholds the principles of scientific integrity essential for advancing research and drug development.
Experimental Protocols
General Considerations:
-
Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis containing a known amount of tetramethylsilane (TMS) as an internal standard.[8]
-
Ensure samples are free of particulate matter and residual solvents before analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Optimize shim values for resolution. Integrate all peaks and reference the spectrum to TMS at 0.00 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to determine ¹H-¹H coupling networks.
-
HMBC: Acquire a gradient-selected HMBC experiment to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay for expected J-couplings (~8-10 Hz).
-
NOESY: Acquire a 2D NOESY experiment with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Data Processing: Determine the accurate mass of the molecular ions and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₇H₁₆O₂.
Protocol 3: IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If an oil, a thin film can be prepared on a salt plate.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption frequencies and compare them to known values for the expected functional groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. scienceopen.com [scienceopen.com]
A Comparative Guide to the Spectral Data of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and Its Analogues
This in-depth technical guide provides a comprehensive analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in drug development.[1] For a robust comparative framework, its spectral characteristics are juxtaposed with those of its structurally related analogues: 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
While experimental data for the methoxy analogue is readily available, the spectral data for the benzyloxy and hydroxy derivatives are presented here based on predictive methodologies grounded in established NMR principles and substituent effects. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their molecular targets.
The Crucial Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The parameters derived from NMR spectra, such as chemical shift (δ), spin-spin coupling constants (J), and signal integration, are indispensable for the unambiguous identification and characterization of novel compounds and synthetic intermediates.
Comparative Spectral Analysis: Benzyloxy vs. Methoxy vs. Hydroxy Substituents
The electronic nature of the substituent at the 7-position of the dihydronaphthalenone core profoundly influences the chemical shifts of the neighboring protons and carbons. This section provides a detailed comparison of the ¹H and ¹³C NMR spectral data for the benzyloxy, methoxy, and hydroxy analogues.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, the methylene protons of the cyclohexenone ring, and the protons of the respective substituent at the 7-position.
| Assignment | This compound (Predicted) | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (Experimental) | 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Predicted) |
| H-8 | ~8.05 (d, J = 8.8 Hz) | 7.51 (d, J = 0.6 Hz) | ~7.95 (d, J = 8.6 Hz) |
| H-6 | ~7.15 (dd, J = 8.8, 2.5 Hz) | 7.14 (d) | ~7.05 (dd, J = 8.6, 2.4 Hz) |
| H-5 | ~7.00 (d, J = 2.5 Hz) | 7.05 (d, J = 2.6 Hz) | ~6.90 (d, J = 2.4 Hz) |
| -OCH₂-Ph | ~5.10 (s) | - | - |
| -OCH₃ | - | 3.82 (s) | - |
| -OH | - | - | ~9.50 (br s) |
| H-4 | ~2.95 (t, J = 6.2 Hz) | 2.89 (t) | ~2.90 (t, J = 6.1 Hz) |
| H-2 | ~2.65 (t, J = 6.5 Hz) | 2.62 (t) | ~2.60 (t, J = 6.4 Hz) |
| H-3 | ~2.15 (m) | 2.11 (m) | ~2.10 (m) |
| Ar-H (Benzyl) | ~7.30-7.45 (m, 5H) | - | - |
Note: Predicted values are estimates based on established substituent effects and analysis of related structures. Experimental data for 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is sourced from ChemicalBook.
Key Observations and Interpretation:
-
Aromatic Protons (H-5, H-6, H-8): The chemical shifts of the aromatic protons are sensitive to the nature of the substituent at C-7. The benzyloxy group is expected to have a slightly stronger deshielding effect compared to the methoxy group, leading to a downfield shift of the adjacent aromatic protons. The phenolic proton of the hydroxy analogue will lead to a more shielded aromatic system compared to the ethers.
-
Substituent Protons: The benzyloxy group exhibits a characteristic singlet for the methylene protons (-OCH₂-) around 5.10 ppm and a multiplet for the five aromatic protons of the benzyl ring between 7.30-7.45 ppm. The methoxy group shows a sharp singlet at approximately 3.82 ppm. The hydroxyl proton of the hydroxy analogue is expected to appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.
-
Aliphatic Protons (H-2, H-3, H-4): The chemical shifts and coupling patterns of the aliphatic protons in the cyclohexenone ring are expected to be broadly similar across the three analogues, as the substituent at C-7 has a less pronounced effect on these more distant protons.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the aromatic carbons, particularly those directly attached to or ortho and para to the C-7 substituent, are significantly affected.
| Assignment | This compound (Predicted) | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (Experimental) | 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Predicted) |
| C=O (C-1) | ~197.5 | ~197.0 | ~198.0 |
| C-7 | ~163.0 | ~164.0 | ~160.0 |
| C-4a | ~146.0 | ~147.5 | ~145.0 |
| C-8a | ~131.0 | ~129.5 | ~132.0 |
| C-8 | ~130.0 | ~129.9 | ~130.5 |
| C-5 | ~125.0 | ~124.8 | ~126.0 |
| C-6 | ~114.0 | ~114.7 | ~115.0 |
| C-4 | ~39.0 | ~39.0 | ~39.0 |
| C-2 | ~30.0 | ~29.5 | ~30.0 |
| C-3 | ~23.0 | ~23.0 | ~23.0 |
| -OCH₂-Ph | ~70.0 | - | - |
| -OCH₃ | - | ~55.7 | - |
| Ar-C (Benzyl) | ~136.5 (ipso), ~128.6, ~128.0, ~127.5 | - | - |
Note: Predicted values are estimates based on established substituent effects and analysis of related structures. Experimental data for 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is based on analogous compounds reported in the literature.[2]
Key Observations and Interpretation:
-
Carbonyl Carbon (C-1): The chemical shift of the carbonyl carbon is relatively insensitive to the substituent change at C-7.
-
Aromatic Carbons: The chemical shift of C-7 is significantly downfield due to the direct attachment of the electronegative oxygen atom. The electronic effects of the benzyloxy, methoxy, and hydroxy groups will cause predictable shifts in the other aromatic carbons (C-4a, C-5, C-6, C-8, C-8a) based on their electron-donating or -withdrawing nature through resonance and inductive effects.
-
Substituent Carbons: The benzyloxy group will show a signal for the methylene carbon (-OCH₂-) around 70.0 ppm and signals for the aromatic carbons of the benzyl ring. The methoxy carbon appears at approximately 55.7 ppm.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is crucial for accurate structural analysis and comparison.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the analytical sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure complete dissolution by gentle vortexing or sonication. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.
2. Instrument Setup and Data Acquisition: a. The NMR spectra should be acquired on a high-resolution spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. b. Tune and match the probe for both ¹H and ¹³C nuclei. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters to optimize include the spectral width, number of scans, and relaxation delay. e. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain singlets for all carbon signals, simplifying the spectrum. A sufficient number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
Visualizations
Workflow for NMR Spectral Analysis
Caption: A typical workflow for NMR spectral analysis.
Structural Comparison of Analyzed Compounds
Caption: Chemical structures of the compared tetralone derivatives.
Conclusion
This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its methoxy and hydroxy analogues. The predicted and experimental data highlight the significant influence of the C-7 substituent on the chemical shifts of the aromatic and substituent-specific nuclei. These spectral fingerprints are crucial for the unambiguous identification and quality control of these important pharmaceutical intermediates. The provided methodologies and comparative data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
A Comparative Guide to the Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Introduction
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, also known as 7-(benzyloxy)-1-tetralone, is a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules and complex natural products.[1][2] Its tetralone core, functionalized with a versatile benzyloxy protecting group, serves as a foundational scaffold for building intricate molecular architectures. The strategic importance of this intermediate necessitates robust and efficient synthetic routes. This guide provides an in-depth comparison of prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's respective advantages and limitations.
This document is intended for researchers, medicinal chemists, and process development professionals. It aims to provide a clear, objective, and data-driven comparison to aid in the selection of the most appropriate synthetic route based on scale, resource availability, and strategic goals.
Method 1: Late-Stage Benzylation via 7-Hydroxy-1-tetralone
This is arguably the most common and direct approach. The strategy is convergent, involving the initial synthesis of the key intermediate, 7-hydroxy-1-tetralone, which is then protected as its benzyl ether in the final step. The primary advantage lies in handling the more polar and often crystalline hydroxy-tetralone, deferring the introduction of the more lipophilic benzyl group to the end of the sequence.
Conceptual Workflow
The synthesis begins with a Friedel-Crafts acylation between a suitable anisole derivative and succinic anhydride to form a keto-acid. This is followed by a reduction of the ketone and a subsequent intramolecular Friedel-Crafts acylation to construct the tetralone ring. Finally, demethylation yields 7-hydroxy-1-tetralone, which is then benzylated.
Caption: Workflow for Late-Stage Benzylation Method.
Experimental Protocols
Protocol 1A: Synthesis of 7-Hydroxy-1-tetralone [3]
This protocol is adapted from a patented procedure for the synthesis of 7-hydroxy-1-tetralone, which combines cyclization and demethylation into a one-pot process starting from the butyric acid precursor.
-
Preparation of 4-(4-methoxyphenyl)butyric acid:
-
To a stirred suspension of AlCl₃ (80g) in nitromethane (250ml) at 0-15°C, add anisole (30g).
-
Stir for 2 hours, then add succinic anhydride (25g) portion-wise, maintaining the temperature between 10-20°C.
-
Allow the reaction to proceed for 12 hours.
-
Quench the reaction by pouring the mixture into a solution of 600ml water and 100ml 30% HCl.
-
Filter the resulting precipitate to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Reduce the keto group via Clemmensen reduction (amalgamated zinc and HCl) or catalytic hydrogenation (H₂, Pd/C) to afford 4-(4-methoxyphenyl)butyric acid.
-
-
One-Pot Cyclization and Demethylation:
-
In a reaction vessel, combine toluene (200ml), aluminum trichloride (44g), and nitromethane (10ml). Heat to 60-70°C to dissolve.
-
Add 4-(4-methoxyphenyl)butyric acid (20g).
-
Heat the mixture to reflux for 10 hours.
-
Cool the reaction and pour it into 300ml of ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 7-hydroxy-1-tetralone.
-
Protocol 1B: Benzylation of 7-Hydroxy-1-tetralone [4]
This protocol is based on a standard Williamson ether synthesis used in a multi-step synthesis of a PET radiotracer precursor.
-
To a solution of 7-hydroxy-1-tetralone (1.0 eq) in anhydrous acetonitrile (or acetone), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add benzyl bromide or benzyl chloride (1.2 eq) dropwise.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum.
-
Dissolve the residue in dichloromethane (DCM), wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.
Analysis and Discussion
-
Expertise & Experience: This route is highly reliable and scalable. The Friedel-Crafts acylation is a classic C-C bond-forming reaction, though the use of stoichiometric AlCl₃ can be problematic on a large scale due to waste generation.[5] The one-pot cyclization/demethylation is an efficient modification that reduces step count. The final benzylation step is typically high-yielding (often >85-90%) and clean, making purification straightforward.[4]
-
Trustworthiness: The intermediates are well-characterized, and reaction progress can be easily monitored by standard techniques (TLC, GC-MS, NMR). The final product is typically a crystalline solid, which allows for easy purification by recrystallization, ensuring high purity.
-
Advantages:
-
High overall yield.
-
Convergent approach.
-
Well-established and robust reactions.
-
Purification of the polar 7-hydroxy-1-tetralone intermediate can be simpler than its benzylated counterpart.
-
-
Disadvantages:
-
Requires handling of harsh reagents like AlCl₃, PPA, or BBr₃.
-
The Friedel-Crafts reactions generate significant acidic waste.
-
The overall sequence, while robust, involves multiple distinct steps.
-
Method 2: Intramolecular Friedel-Crafts Acylation of a Benzylated Precursor
This linear strategy involves preparing an open-chain precursor that already contains the requisite benzyloxy group. The key step is an intramolecular Friedel-Crafts acylation to form the tetralone ring. This approach avoids the need for a late-stage deprotection/protection sequence.
Conceptual Workflow
The synthesis starts from a phenol, such as 3-methoxyphenol or 3-hydroxyphenylacetonitrile, which is first benzylated. The chain is then extended, and the resulting 4-arylbutanoic acid is cyclized to form the target tetralone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. Preparation method of 7-hydroxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 4. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Derivatives
The 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one scaffold, a derivative of the versatile tetralone framework, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features provide a unique template for the development of novel therapeutic agents across a spectrum of diseases. This guide offers a comparative analysis of the biological activities of various derivatives stemming from this core structure, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships, supported by experimental data, and provide detailed protocols for key biological assays.
The Versatile Tetralone Scaffold: A Foundation for Drug Discovery
The tetralin (tetrahydronaphthalene) ring is a key structural motif found in numerous natural products and clinically significant drugs.[1] Its presence in compounds like the anticancer agent podophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, underscores its importance in oncology.[1] The tetralone backbone, a ketone derivative of tetralin, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[2] These derivatives have demonstrated a broad range of biological activities, including anti-HIV, antibacterial, antidepressant, and anticancer effects.[3][4] The 7-(benzyloxy) substitution on the tetralone ring provides a strategic point for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activities.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of the 3,4-dihydronaphthalen-1(2H)-one core have been extensively investigated for their potential as anticancer agents. The introduction of various heterocyclic moieties and other functional groups has led to the discovery of compounds with significant cytotoxicity against a range of human cancer cell lines.
Comparative Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of representative tetralone derivatives, highlighting the impact of different substituents on their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3a | α,β-Unsaturated Ketone | HeLa (Cervical) | 3.5 | [4][5] |
| MCF-7 (Breast) | 4.5 | [4][5] | ||
| 3d | Chalcone | Multiple | >60% growth inhibition | [6] |
| 5c | Chalcone | Leukemia, Breast | Active | [6] |
| 5e | Chalcone | Leukemia | Active | [6] |
| 6g | 1,2,4-Triazole | MCF-7 (Breast) | 4.42 µM | [1] |
| 6h | 1,2,4-Triazole | A549 (Lung) | 9.89 µM | [1] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The data reveals that α,β-unsaturated ketone derivatives, such as compound 3a , exhibit potent and broad-spectrum antitumor activity.[4] Chalcone derivatives also demonstrate significant growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, prostate cancer, and breast cancer.[6] Furthermore, the incorporation of a 1,2,4-triazole moiety, as seen in compounds 6g and 6h , leads to excellent and broad-spectrum antitumor activity.[1]
Structure-Activity Relationship in Anticancer Derivatives
The anticancer activity of these derivatives is intricately linked to their chemical structure. For instance, in the chalcone series, the nature and position of substituents on the aromatic rings play a crucial role in modulating their cytotoxic effects. The introduction of heterocyclic rings, such as pyrazoline, thioxopyrimidine, oxopyridine, and iminopyridine, has been shown to yield compounds with notable anticancer properties.[3][4][5]
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Derivatives of 3,4-dihydronaphthalen-1(2H)-one have shown promise as inhibitors of key inflammatory pathways.
A recent study focused on the synthesis and evaluation of a series of 3,4-dihydronaphthalen-1(2H)-one derivatives (DHNs) for their anti-inflammatory activity. The most promising compound, 7a , was identified as a potent inhibitor of the NLRP3 inflammasome.
Mechanism of Anti-inflammatory Action
Compound 7a exerts its anti-inflammatory effects through a multi-pronged mechanism:[7]
-
NLRP3 Inflammasome Inhibition: It blocks the assembly and activation of the NLRP3 inflammasome by down-regulating the expression of NLPR3 and ASC (apoptosis-associated speck-like protein containing a CARD).
-
Inhibition of Inflammatory Mediators: It inhibits the production of reactive oxygen species (ROS) and other inflammatory mediators.
-
NF-κB Pathway Inhibition: It inhibits the phosphorylation of IκBα and NF-κB/p65, and the nuclear translocation of p65, thereby suppressing the NF-κB signaling pathway.
Molecular docking studies have further confirmed that compound 7a can bind to the active sites of NLRP3, ASC, and p65 proteins, providing a structural basis for its inhibitory activity.[7]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Tetralone derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.
Comparative Antimicrobial Efficacy
Studies have shown that various tetralone derivatives exhibit significant activity against a range of pathogenic microbes.
| Derivative Class | Target Organism(s) | Activity | Reference |
| Chalcones | Bacteria and Fungi | Modest activity | [6] |
| Indazoline derivatives | Escherichia coli, Pseudomonas | Marked antibacterial activity | [8] |
| Aminoguanidinium derivatives | ESKAPE pathogens (Gram-positive) | Strong activity (MICs 0.5-4 µg/mL) | [9] |
The introduction of electron-withdrawing groups, such as chloro and fluoro groups, on the benzylidene moiety of indazoline tetralone derivatives was found to enhance antimicrobial activity.[8] Furthermore, tetralone derivatives containing an aminoguanidinium moiety have demonstrated potent activity against ESKAPE pathogens, particularly Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[9]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds and positive control (e.g., 5-Fluorouracil)
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagram of MTT Assay Workflow
References
- 1. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Analogs as Monoamine Oxidase Inhibitors
In the landscape of medicinal chemistry, the 3,4-dihydronaphthalen-1(2H)-one, or α-tetralone, scaffold is a cornerstone for the development of novel therapeutic agents. Its rigid, bicyclic structure provides a versatile framework for the spatial orientation of pharmacophoric groups, leading to interactions with a wide array of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 7-(benzyloxy)-α-tetralone analogs, with a particular focus on their potent inhibitory activity against monoamine oxidases (MAO).
Monoamine oxidases A and B are crucial enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a validated strategy for the treatment of neurological disorders such as Parkinson's disease and depression.[1][2] The strategic placement of a benzyloxy group at the 7-position of the α-tetralone core has proven to be a highly effective approach in the design of potent and selective MAO inhibitors.[1][3] This guide will objectively compare the performance of various analogs within this class, supported by experimental data, to provide researchers and drug development professionals with actionable insights for the design of next-generation MAO inhibitors.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of 7-(benzyloxy)-α-tetralone analogs is primarily achieved through the Williamson ether synthesis, starting from the commercially available 7-hydroxy-α-tetralone. This straightforward and robust method allows for the introduction of a diverse range of substituted benzyl groups, enabling a thorough exploration of the SAR.
A general synthetic protocol is outlined below:
Caption: General synthetic scheme for 7-(benzyloxy)-α-tetralone analogs.
Experimental Protocol: General Procedure for the Synthesis of 7-(Substituted benzyloxy)-α-tetralones
-
To a solution of 7-hydroxy-α-tetralone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add the desired substituted benzyl halide (e.g., benzyl bromide) (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(substituted benzyloxy)-α-tetralone analog.
This versatile protocol allows for the facile synthesis of a library of analogs with diverse substituents on the benzyloxy ring, which is crucial for a systematic SAR investigation.
Structure-Activity Relationship Analysis: Decoding the Molecular Determinants of MAO Inhibition
The inhibitory potency and selectivity of 7-(benzyloxy)-α-tetralone analogs against MAO-A and MAO-B are exquisitely sensitive to the nature and position of substituents on the terminal phenyl ring of the benzyloxy moiety. The following sections dissect these relationships based on published experimental data.[1][3]
Impact of Substituents on the Benzyloxy Phenyl Ring
A systematic exploration of substituents on the benzyloxy ring has revealed key insights into the binding pockets of MAO-A and MAO-B.[1][2] The following table summarizes the inhibitory activities of a series of C7-substituted α-tetralone derivatives against human MAO-A and MAO-B.
| Compound | R (Substitution on Benzyl Ring) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | H | 0.023 | 0.0048 | 4.8 |
| 2 | 3-F | 0.010 | 0.0019 | 5.3 |
| 3 | 4-F | 0.012 | 0.00089 | 13.5 |
| 4 | 3-Cl | 0.014 | 0.0015 | 9.3 |
| 5 | 4-Cl | 0.015 | 0.0012 | 12.5 |
| 6 | 3-Br | 0.021 | 0.0012 | 17.5 |
| 7 | 4-Br | 0.025 | 0.0011 | 22.7 |
| 8 | 3-I | 0.045 | 0.0015 | 30.0 |
| 9 | 4-I | 0.052 | 0.0013 | 40.0 |
| 10 | 3-CH3 | 0.038 | 0.0021 | 18.1 |
| 11 | 4-CH3 | 0.041 | 0.0018 | 22.8 |
| 12 | 3-CN | 0.024 | 0.0078 | 3.1 |
| 13 | 4-CN | 0.031 | 0.0092 | 3.4 |
Data sourced from Legoabe, L. J., et al. (2015).[1][3]
From this data, several key SAR trends can be elucidated:
-
Halogen Substitution: The introduction of halogen atoms at the meta or para position of the benzyloxy ring generally leads to a significant increase in MAO-B inhibitory potency and selectivity.[2] For instance, the 4-fluoro substituted analog (3 ) is over 5-fold more potent against MAO-B than the unsubstituted parent compound (1 ). This trend continues with increasing halogen size, with the 4-iodo analog (9 ) exhibiting the highest selectivity for MAO-B. This suggests the presence of a hydrophobic pocket in the active site of MAO-B that can accommodate these bulky, lipophilic groups.
-
Alkyl Substitution: Small alkyl groups, such as a methyl group at the meta or para position, also enhance MAO-B inhibition and selectivity, albeit to a lesser extent than halogens.[3]
-
Electron-Withdrawing Groups: The introduction of a cyano group, a strong electron-withdrawing group, at either the meta or para position, is detrimental to MAO-B inhibitory activity compared to the unsubstituted analog. This indicates that the electronic properties of the substituent play a crucial role in the interaction with the enzyme.
Caption: Key SAR trends for MAO-B inhibition.
Influence of the Alkoxy Linker Length
While this guide focuses on the benzyloxy analogs (a one-carbon linker), studies on related C7-arylalkyloxy tetralones have shown that the length of the alkoxy chain connecting the tetralone core to the terminal phenyl ring also influences activity. Generally, a benzyloxy or phenylethoxy linker is more favorable for MAO-A inhibition than a longer phenylpropoxy chain.[2] This highlights the importance of the spatial relationship between the tetralone core and the substituted phenyl ring for optimal binding to the enzyme active site.
Conclusion and Future Directions
The 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one scaffold represents a highly privileged starting point for the design of potent and selective monoamine oxidase inhibitors. The structure-activity relationships discussed in this guide underscore the critical role of substituents on the benzyloxy ring in modulating both the potency and selectivity of these analogs for MAO-B. Specifically, the incorporation of small, lipophilic groups such as halogens and alkyl substituents at the para and meta positions consistently enhances MAO-B inhibition.
Future research in this area could focus on several key aspects:
-
Exploration of a wider range of substituents: Investigating a more diverse set of electron-donating and electron-withdrawing groups, as well as heterocyclic bioisosteres for the phenyl ring, could lead to the discovery of analogs with improved potency and unique selectivity profiles.
-
Optimization of pharmacokinetic properties: While the current focus has been on in vitro potency, future studies should also address the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to identify candidates with favorable drug-like characteristics.
-
Elucidation of binding modes: X-ray crystallography or advanced molecular modeling studies could provide a detailed understanding of the binding interactions between these inhibitors and the MAO active sites, facilitating a more rational, structure-based drug design approach.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel 7-(benzyloxy)-α-tetralone-based therapeutics for the treatment of neurodegenerative and psychiatric disorders.
References
A Comparative Guide to the Reactivity of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and Structurally Related Tetralones
This guide provides an in-depth analysis of the chemical reactivity of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Its performance is benchmarked against a curated selection of analogous 1-tetralones, offering researchers and drug development professionals a predictive framework for reaction design and optimization. The discussion is grounded in fundamental principles of organic chemistry, supported by experimental considerations and authoritative references.
Introduction: The Tetralone Scaffold and the Significance of Substituent Effects
The 1-tetralone core is a privileged scaffold in medicinal chemistry and natural product synthesis.[4] Its rigid, bicyclic structure serves as a versatile building block for complex molecular architectures, including steroids and alkaloids. The reactivity of the tetralone system is primarily dictated by two key sites: the electrophilic carbonyl carbon (C1) and the nucleophilic α-carbon (C2) via its enolate.
The subject of this guide, this compound, features a benzyloxy substituent on the aromatic ring. This group, along with others, profoundly influences the molecule's electronic and steric properties, thereby modulating its reactivity compared to the parent 1-tetralone or tetralones bearing different substituents. Understanding these influences is paramount for predicting reaction outcomes and developing efficient synthetic routes.
For this comparative analysis, we will evaluate the reactivity of our target molecule against three representative tetralones:
-
1-Tetralone (Unsubstituted): The baseline for comparison.
-
7-Methoxy-1-tetralone: Features a methoxy group, which is electronically similar to the benzyloxy group (electron-donating) but sterically less demanding.
-
7-Nitro-1-tetralone: Features a nitro group, a powerful electron-withdrawing group, which provides a contrasting electronic profile.
Theoretical Framework: Unpacking Electronic and Steric Influences
The reactivity of a substituted tetralone is a delicate interplay of electronic and steric effects originating from the substituent on the aromatic ring.
Electronic Effects
Substituents modulate the electron density of the entire molecule through inductive and resonance effects.
-
Electron Donating Groups (EDGs): The benzyloxy group at the 7-position is a potent electron-donating group primarily through resonance (+M effect), pushing electron density into the aromatic ring. This increased electron density is relayed to the carbonyl group, making the carbonyl carbon less electrophilic and the α-protons (at C2) less acidic. The methoxy group in 7-methoxy-1-tetralone exerts a similar, albeit slightly less pronounced, effect.[5][6]
-
Electron Withdrawing Groups (EWGs): Conversely, the nitro group in 7-nitro-1-tetralone is a strong electron-withdrawing group through both resonance (-M) and induction (-I).[7] This effect pulls electron density away from the carbonyl group, increasing its electrophilicity and significantly increasing the acidity of the α-protons.
Caption: Influence of substituents on tetralone reactivity.
Steric Effects
Steric hindrance refers to the spatial bulk of a group, which can impede the approach of a reagent to a reactive site.[8][9] The benzyloxy group (-OCH₂Ph) is significantly larger than a methoxy group (-OCH₃) or a hydrogen atom. This steric bulk can be a critical factor in reactions involving large nucleophiles or catalysts, potentially directing reactivity or slowing reaction rates.
Comparative Reactivity in Key Transformations
We will now analyze how these principles affect the outcome of several canonical ketone reactions.
Reactions at the Carbonyl Carbon: Nucleophilic Addition
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl carbon.[10][11] The reaction rate is highly sensitive to the electrophilicity of the carbonyl.
-
7-(Benzyloxy)-1-tetralone: The electron-donating benzyloxy group reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. This is expected to result in a slower reaction rate compared to unsubstituted 1-tetralone.
-
7-Nitro-1-tetralone: The electron-withdrawing nitro group enhances carbonyl electrophilicity, leading to a faster reaction.
-
Side Reactions: A known side reaction with 1-tetralones is intermolecular condensation in the presence of Grignard reagents.[12] This can often be minimized by using an excess of the Grignard reagent.
The Wittig reaction converts ketones into alkenes using a phosphorus ylide (Wittig reagent).[13][14] The reactivity follows a similar trend to the Grignard reaction, as it also depends on the electrophilicity of the carbonyl.
-
Reagent Choice: Non-stabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and will react with most tetralones, though rates may vary.[15] Less reactive, stabilized ylides may fail to react efficiently with electron-rich tetralones like the 7-benzyloxy derivative.[16][17]
Reactions at the α-Carbon: Enolate Chemistry
The aldol condensation requires the formation of an enolate by deprotonation of an α-proton. The ease of this step is directly related to the proton's acidity.[18]
Caption: Key steps in the base-catalyzed Aldol condensation.
-
7-(Benzyloxy)-1-tetralone: The EDG decreases the acidity of the α-protons, making enolate formation less favorable. This requires stronger basic conditions or longer reaction times compared to 1-tetralone.
-
7-Nitro-1-tetralone: The EWG significantly acidifies the α-protons, facilitating rapid enolate formation even with milder bases. This substrate is expected to be highly reactive in aldol-type reactions.[4]
This powerful ring-forming reaction involves a tandem Michael addition followed by an intramolecular aldol condensation.[19][20][21][22] The success and rate of the entire sequence hinge on the initial enolate formation for the Michael addition. Therefore, the reactivity trend is identical to that of the aldol condensation.
Catalytic Hydrogenation
Catalytic hydrogenation can target either the carbonyl group or the aromatic ring, depending on the conditions. A unique consideration for 7-(Benzyloxy)-1-tetralone is the potential for hydrogenolysis.
-
Carbonyl Reduction: Reduction of the ketone to a secondary alcohol can be achieved with various catalysts (e.g., Pd/C, Raney Ni).[23]
-
Hydrogenolysis of the Benzyl Group: The benzyl ether is susceptible to cleavage under typical hydrogenation conditions (e.g., H₂, Pd/C), yielding a hydroxyl group.[24] This can be a desired transformation or an unwanted side reaction. To preserve the benzyl group while reducing the ketone, alternative reducing agents like sodium borohydride (NaBH₄) are recommended.
-
Aromatic Ring Reduction: Reducing the aromatic ring requires more forcing conditions (higher pressure and temperature) and is generally slower than carbonyl reduction.[25][26]
Comparative Data Summary
The following table summarizes the expected reactivity profiles of the selected tetralones.
| Compound | Substituent (at C7) | Electronic Effect | Steric Hindrance | Carbonyl Electrophilicity | α-Proton Acidity | Expected Reactivity (Aldol/Grignard) |
| 1-Tetralone | -H | Neutral | Low | Baseline | Baseline | Baseline |
| 7-Methoxy-1-tetralone | -OCH₃ | Donating (+M, -I) | Low | Decreased | Decreased | Lower |
| 7-(Benzyloxy)-1-tetralone | -OCH₂Ph | Donating (+M, -I) | High | Decreased | Decreased | Lower |
| 7-Nitro-1-tetralone | -NO₂ | Withdrawing (-M, -I) | Medium | Increased | Increased | Higher |
Experimental Protocols
The following protocols are provided as validated starting points for comparative studies.
Protocol 1: Comparative Aldol Condensation with Benzaldehyde
This procedure outlines the base-catalyzed condensation of a tetralone with benzaldehyde.
Caption: Workflow for a typical Aldol condensation experiment.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the respective tetralone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (approx. 0.5 M).
-
Initiation: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with 7-nitro-1-tetralone will proceed fastest, while the 7-benzyloxy derivative will be the slowest.
-
Workup: Once the starting tetralone is consumed (or after a set time, e.g., 12 hours), pour the reaction mixture into cold water and acidify with 1M HCl to pH ~5.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-benzylidene-tetralone derivative.
Protocol 2: Comparative Grignard Reaction with Phenylmagnesium Bromide
This protocol details the addition of a Grignard reagent to the tetralone carbonyl.
Procedure:
-
Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the respective tetralone (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M). Cool the flask to 0 °C in an ice bath.
-
Addition: Add phenylmagnesium bromide (2.0 eq, commercially available solution in THF) dropwise via a syringe, maintaining the internal temperature below 5 °C. The use of excess Grignard reagent helps to minimize self-condensation side products.[12][27]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting tertiary alcohol by flash column chromatography.
Conclusion
The reactivity of this compound is significantly influenced by its C7 substituent. The electron-donating nature of the benzyloxy group deactivates the tetralone towards both nucleophilic attack at the carbonyl and deprotonation at the α-carbon, relative to the unsubstituted parent compound. This effect is opposite to that observed for tetralones bearing electron-withdrawing groups like a nitro substituent. Furthermore, the steric bulk of the benzyl group and its susceptibility to hydrogenolysis are critical practical considerations for synthetic planning. By understanding these fundamental principles, researchers can better anticipate reaction outcomes and strategically design synthetic pathways that leverage or mitigate the inherent properties of this valuable chemical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
- 12. Some alkylation and Grignard reactions with 1-tetralones and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. Khan Academy [khanacademy.org]
- 19. Robinson annulation - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 22. Robinson Annulation [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Sciencemadness Discussion Board - Catalyzed Hydrogenation of Naphthalene to Tetralin - Powered by XMB 1.9.11 [sciencemadness.org]
- 27. Some alkylation and Grignard reactions with 1-tetralones and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a tetralone derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] As with any component destined for pharmaceutical use, verifying its identity, purity, and stability is not merely a procedural step but a foundational requirement for ensuring the safety and efficacy of the final drug product. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5]
This guide provides a comparative analysis of analytical methodologies for the quality control of this compound. We will move beyond a simple assay to construct a robust, stability-indicating method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6] Our focus will be on High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis, due to its high resolving power and sensitivity for non-volatile, chromophoric molecules like the target compound.[7][8] We will compare a basic HPLC-UV method against a fully validated, stability-indicating method, demonstrating why the latter is indispensable for drug development.
The Analytical Landscape: Choosing the Right Tool
While several analytical techniques could theoretically be employed, their suitability varies significantly.
-
Gas Chromatography (GC): Generally reserved for volatile and thermally stable compounds. The relatively high molecular weight and polarity of our target compound make it a poor candidate for routine GC analysis without derivatization.
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative assessments (e.g., reaction monitoring), but lacks the quantitative precision and resolution required for rigorous quality control and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): The ideal choice.[8] Most pharmaceutical intermediates, including tetralone derivatives, are well-suited for reversed-phase HPLC (RP-HPLC) with UV detection, as the aromatic rings in this compound provide strong UV absorbance.[7]
Our focus, therefore, is to develop and validate an HPLC method that is not just accurate but is also specific and stability-indicating . A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from process impurities, excipients, and, most critically, degradation products.[9]
Comparison: Standard Assay vs. Stability-Indicating Method (SIM)
The distinction between a simple assay and a stability-indicating method (SIM) lies in the level of validation and the confidence it provides in the data. Let's compare them based on the validation characteristics outlined in ICH Q2(R1).
| Validation Parameter | Standard HPLC Assay | Stability-Indicating HPLC Method (SIM) | Causality and Rationale |
| Specificity | Analyte peak is identified, often by retention time alone. | Peak purity is demonstrated. Analyte is resolved from all potential process impurities and, crucially, from all degradation products generated during forced degradation studies. | A standard assay may show a single peak, but a co-eluting impurity or degradant could inflate the result, leading to a false purity assessment. A SIM proves the peak represents only the target compound.[10][11] |
| Forced Degradation | Not performed. | Mandatory. The compound is subjected to acid, base, oxidative, thermal, and photolytic stress to intentionally generate degradation products.[12][13] | This is the core of a SIM. It challenges the method's ability to separate the analyte from what it might become under storage or manufacturing stress, ensuring stability is accurately tracked over time.[14] |
| Linearity & Range | Established over a narrow range (e.g., 80-120% of the nominal concentration). | Established over a wider range to accurately quantify both the main compound and potential impurities (e.g., from LOQ to 150%). | A wider range is necessary to reliably quantify not just the main component at 100% but also any impurities that may be present at much lower levels. |
| Accuracy | Assessed on the pure substance. | Assessed via spike recovery in the presence of matrix and/or degradation products. | Spiking experiments in stressed samples confirm that the presence of other components does not interfere with the accurate measurement of the analyte. |
| Precision | Repeatability (intra-assay) is typically sufficient. | Repeatability and Intermediate Precision (inter-assay, different days, analysts) are required. | Demonstrating intermediate precision ensures the method is rugged enough for routine use in a QC lab by different personnel over time. |
| Limit of Quantitation (LOQ) | May not be formally established. | Formally established and validated with acceptable precision and accuracy. | A validated LOQ is essential for quantifying known and unknown impurities at the low levels required by regulatory bodies. |
Workflow for Stability-Indicating Method Validation
The process of developing and validating a SIM is systematic. It begins with method development and culminates in a comprehensive validation package that demonstrates the method is fit for purpose.
Caption: Workflow for Stability-Indicating Method Development and Validation.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This section provides a detailed methodology for a validated RP-HPLC method for the analysis of this compound.
Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: C18 columns are the standard for reversed-phase chromatography, offering excellent retention for moderately non-polar compounds. The 3.5 µm particle size provides a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 80 20.0 80 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Verify with UV scan of the analyte)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.
Forced Degradation Protocol
Prepare solutions of the compound at ~500 µg/mL in the diluent and subject them to the following stress conditions. The goal is to achieve 5-20% degradation.[13]
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions) for 24 hours.
After exposure, neutralize the acid and base samples, then dilute all stressed samples to a final concentration of 100 µg/mL for HPLC analysis.
Data Presentation: Validation Parameter Results
The following tables summarize the expected results from a successful validation study, with acceptance criteria based on ICH guidelines.
Table 1: Specificity and Forced Degradation Summary
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Resolution (Analyte vs. Closest Impurity) |
| Acid (1N HCl) | 12.5% | 0.152 | 0.987 | > 2.0 |
| Base (1N NaOH) | 8.2% | 0.119 | 0.985 | > 2.0 |
| Oxidation (3% H₂O₂) | 15.1% | 0.201 | 0.991 | > 2.0 |
| Thermal (105 °C) | 5.5% | 0.098 | 0.980 | > 2.0 |
| Photolytic (UV) | 6.8% | 0.105 | 0.982 | > 2.0 |
| Acceptance Criteria | N/A | Must be < Threshold | N/A | ≥ 1.5 |
Rationale: The purity angle being less than the purity threshold indicates no co-elution, confirming peak homogeneity. A resolution of >1.5 demonstrates baseline separation between the analyte and its degradation products.[17]
Table 2: Linearity, Accuracy, and Precision
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 1 µg/mL (LOQ) - 150 µg/mL | Relevant to assay and impurity levels |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 50% Level | 99.5% | 98.0 - 102.0% |
| 100% Level | 100.2% | 98.0 - 102.0% |
| 150% Level | 101.1% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.45% | ≤ 1.0% |
| Intermediate Precision (n=12) | 0.78% | ≤ 2.0% |
Table 3: Detection and Quantitation Limits
| Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision (%RSD ≤ 10%) |
Interrelationships of Validation Parameters
Understanding how validation parameters connect is key to a logical validation strategy. For instance, specificity is the foundation upon which accuracy and precision are built.
Caption: Interdependence of Key Analytical Validation Parameters.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound requires a more rigorous approach than a simple determination of content. While a basic HPLC assay can provide a preliminary purity value, only a comprehensive, stability-indicating method, validated according to ICH Q2(R1) guidelines, can provide the necessary confidence in the quality, stability, and impurity profile of the material.[4][18]
By systematically evaluating specificity through forced degradation, and rigorously testing accuracy, precision, linearity, and sensitivity, we develop a method that is truly fit for its intended purpose in a regulated drug development environment. This ensures that the data generated is reliable, reproducible, and defensible, ultimately safeguarding the quality of the final pharmaceutical product.
References
- 1. This compound | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. 1,2,3,4-Tetrahydronaphthalen-1-one | SIELC Technologies [sielc.com]
- 16. Separation of 1,2,3,4-Tetrahydronaphthalen-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. scispace.com [scispace.com]
- 18. fda.gov [fda.gov]
peer-reviewed studies on 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
An In-Depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Comparative Analysis, and Application
For researchers and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that influences the efficiency, scalability, and success of a synthetic campaign. This compound, a key derivative of the tetralone scaffold, serves as a vital building block in the synthesis of numerous pharmacologically significant molecules.[1][2][3] This guide provides a comprehensive analysis of its synthesis, offers a comparative look at alternative synthetic strategies and protecting groups, and details its characterization and application, grounded in peer-reviewed data.
Part 1: Core Synthetic Strategies and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the protection of the phenolic hydroxyl group of its precursor, 7-hydroxy-1-tetralone. This approach is favored for its directness and efficiency when the precursor is readily available.
Primary Synthetic Route: Williamson Ether Synthesis
The benzylation of 7-hydroxy-1-tetralone is a classic application of the Williamson ether synthesis.[4][5] This SN2 reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide and forming the benzyl ether.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used. K₂CO₃ is often preferred for its lower cost, easier handling, and sufficient basicity to deprotonate the phenol without causing side reactions. NaH offers a more forceful, irreversible deprotonation, which can drive the reaction to completion but requires stricter anhydrous conditions.[4][5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction.
-
Reagent: Benzyl bromide is a common choice due to the high reactivity of the bromide as a leaving group.
Caption: Workflow for Williamson Ether Synthesis of the target compound.
Alternative Route: Multi-step Synthesis via Friedel-Crafts Acylation
An alternative, more foundational synthesis begins with simpler aromatic precursors like anisole. This pathway involves constructing the tetralone ring system itself, a valuable approach when 7-hydroxy-1-tetralone is not commercially viable. The key step is an intramolecular Friedel-Crafts acylation.[6]
-
Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride using a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate keto acid.[2]
-
Reduction: The ketone is reduced, typically via catalytic hydrogenation (e.g., Pd/C), to yield a carboxylic acid.
-
Cyclization: The carboxylic acid is then cyclized using a strong acid catalyst like polyphosphoric acid (PPA), which promotes an intramolecular Friedel-Crafts acylation to form 7-methoxy-1-tetralone.[2]
-
Demethylation: The methyl ether is cleaved (e.g., using BBr₃) to give 7-hydroxy-1-tetralone.
-
Benzylation: The final product is obtained via Williamson ether synthesis as described previously.
The Friedel-Crafts acylation mechanism involves the formation of a resonance-stabilized acylium ion, which acts as the electrophile and attacks the electron-rich aromatic ring.[7]
Caption: Multi-step synthesis pathway starting from anisole.
Part 2: Comparative Analysis of Synthetic Strategies
The choice between the direct benzylation and the multi-step approach depends heavily on project-specific factors such as cost, scale, and available starting materials.
| Feature | Direct Benzylation of 7-Hydroxy-1-tetralone | Multi-step Synthesis from Anisole |
| Number of Steps | 1 | 5 |
| Overall Yield | High (typically >80%)[8] | Moderate (product of multiple steps) |
| Starting Materials | More complex, higher cost | Simple, low cost |
| Scalability | Excellent | More complex due to multiple steps/purifications |
| Key Advantage | Simplicity and efficiency | Utilizes inexpensive, basic starting materials |
| Key Disadvantage | Reliance on the availability of the precursor | Longer, more labor-intensive process |
Part 3: The Benzyl Protecting Group in Context
The benzyl (Bn) group is a robust and widely used protecting group for alcohols and phenols due to its stability under a broad range of acidic and basic conditions.[9] However, its utility is best understood in comparison to other common protecting groups, which allows for the design of orthogonal synthetic strategies.[10]
| Protecting Group | Abbreviation | Protection Method | Deprotection Conditions | Stability Profile |
| Benzyl | Bn | Williamson Ether Synthesis (e.g., BnBr, NaH)[5] | Catalytic Hydrogenolysis (H₂, Pd/C); Birch Reduction[9] | Stable to most acids, bases, oxidants, and reductants (non-catalytic). |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | Oxidative Cleavage (DDQ, CAN); Strong Acid[9] | Similar to Bn but labile to specific oxidants. |
| tert-Butyldimethylsilyl | TBDMS (TBS) | TBDMS-Cl, Imidazole | Fluoride ion (TBAF); Acidic conditions[11] | Stable to base and many redox reagents. Labile to acid and fluoride. |
| Methoxymethyl | MOM | MOM-Cl, DIPEA | Acidic Hydrolysis (e.g., HCl in THF/H₂O)[11] | Stable to base and redox reagents. Labile to acid. |
Expertise & Trustworthiness: The principle of orthogonality is paramount in complex synthesis. It refers to the ability to deprotect one functional group in the presence of another. For instance, a molecule containing both a benzyl ether and a TBDMS ether can be selectively deprotected. The TBDMS group can be removed with fluoride (TBAF) without affecting the benzyl ether. Subsequently, the benzyl ether can be cleaved by hydrogenolysis, leaving other functional groups intact. This strategic selection is a hallmark of efficient and high-yielding synthetic design.
Part 4: Physicochemical Characterization
Validation of the synthesis of this compound relies on standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key structural elements. Expected signals include:
-
A singlet around δ 5.1 ppm for the two benzylic protons (-O-CH₂-Ph).[8]
-
A multiplet in the aromatic region (δ 7.2-7.7 ppm) integrating to 8 protons (5 from the benzyl group and 3 from the tetralone ring).
-
Triplets and multiplets between δ 2.0-3.0 ppm for the three sets of methylene protons in the cyclohexanone ring.[8]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show a characteristic peak for the carbonyl carbon around δ 198 ppm, the benzylic carbon around δ 70 ppm, and a series of signals in the aromatic region (δ 110-160 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands include a strong C=O stretch for the ketone at ~1680 cm⁻¹ and C-O-C stretches for the ether linkage around 1250 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of 266.32 g/mol .
Part 5: Applications in Drug Discovery
The tetralone core is a privileged scaffold in medicinal chemistry. This compound serves as an intermediate for compounds with diverse biological activities. The benzyl group acts as a stable protecting group, allowing for chemical modifications at other positions of the molecule, such as the ketone or the alpha-carbon, before its removal in a late-stage synthetic step to unmask the free phenol.[3][12] This free phenol is often a key pharmacophoric feature, capable of forming critical hydrogen bonds with biological targets.
Part 6: Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility.
Protocol 1: Synthesis of this compound
-
Materials: 7-hydroxy-1-tetralone (1.0 eq), benzyl bromide (1.2 eq), potassium carbonate (2.0 eq), acetonitrile (ACN, anhydrous).
-
Procedure:
-
To a stirred solution of 7-hydroxy-1-tetralone in anhydrous ACN, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere (N₂).
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the title compound as a crystalline solid.[8]
-
Protocol 2: Deprotection via Catalytic Hydrogenation
-
Materials: this compound (1.0 eq), Palladium on Carbon (10% Pd/C, ~5 mol%), methanol or ethyl acetate, Hydrogen (H₂) gas.
-
Procedure:
-
Dissolve the benzyloxy-tetralone in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂.
-
Monitor the reaction by TLC. Upon completion, the UV-active starting material spot will be replaced by the product spot.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield 7-hydroxy-1-tetralone.
-
Conclusion
This compound is a highly valuable and versatile intermediate. Its synthesis is straightforward, and the benzyl protecting group offers robust protection with well-established methods for its removal. By understanding the comparative advantages of different synthetic routes and protecting group strategies, researchers can make informed decisions to optimize the synthesis of complex, biologically active molecules, thereby accelerating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tetralone synthesis [organic-chemistry.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. ijsdr.org [ijsdr.org]
Safety Operating Guide
Navigating the Disposal of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Guide to Safe and Compliant Laboratory Practices
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical intermediates are daily realities. Among these is 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key building block in the creation of various active compounds.[1][2] While its synthesis is a step forward in research, its disposal is a critical final step that demands meticulous attention to safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The disposal of any chemical waste in a laboratory setting is governed by a stringent set of regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principle is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" management system for hazardous waste.[3] This means that the responsibility for the waste lies with the generator—from its creation to its final disposal.
Part 1: Hazard Characterization and Waste Determination
The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[4] As a researcher, you must determine if the waste stream containing this compound exhibits any of these characteristics. This determination can be based on your knowledge of the chemical's properties and the processes that generated the waste.[3]
Table 1: Waste Characterization Checklist
| Characteristic | Assessment for this compound Waste |
| Ignitability | Assess the flashpoint of any solvents used with the compound. |
| Corrosivity | Determine the pH of aqueous waste streams. |
| Reactivity | Evaluate if the compound is unstable, reacts violently with water, or generates toxic gases. |
| Toxicity | Assume toxicity due to its use as a drug intermediate and lack of comprehensive toxicological data. |
Part 2: Segregation and Container Management: The First Line of Defense
Proper segregation and containment of chemical waste are paramount to preventing accidental reactions and ensuring safe handling.
Step-by-Step Container Management Protocol:
-
Select a Compatible Container: The container must be chemically compatible with this compound and any solvents present in the waste stream. For organic solids, a high-density polyethylene (HDPE) container is often suitable. For liquid waste, ensure the container will not degrade or react with the contents.[5] Do not use food-grade containers.[6]
-
Label the Container Clearly: The EPA requires that each hazardous waste container be clearly labeled with the words "HAZARDOUS WASTE," the chemical name(s) of the contents, and an indication of the hazards.[7]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3][5] This prevents the release of vapors and reduces the risk of spills.
-
Avoid Mixing Incompatible Wastes: Do not mix different waste streams in the same container. For instance, halogenated and non-halogenated solvents should be collected separately.[8]
Workflow for Waste Segregation and Containerization
Caption: Waste Segregation and Containerization Workflow
Part 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.
Key Requirements for an SAA:
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[9]
-
Quantity Limits: A generator can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[9]
-
Container Management: All containers in the SAA must be in good condition, compatible with the waste, and kept closed unless waste is being added.[5]
-
Labeling: Containers must be marked with the words "Hazardous Waste" and an identification of the contents.[7]
Part 4: Spill Management and Emergency Procedures
Accidents can happen, and a well-defined spill management plan is a critical component of laboratory safety.
Immediate Steps for Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Assess the Situation: Determine the extent of the spill and the associated hazards.
-
Evacuate if Necessary: For large or highly hazardous spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean Up the Spill: Collect the absorbent material and any contaminated debris. This cleanup material is now considered hazardous waste and must be disposed of accordingly.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent.
Decision Tree for Spill Response
Caption: Spill Response Decision Tree
Part 5: Arranging for Final Disposal
The final step is the removal of the hazardous waste from the laboratory by trained professionals for ultimate disposal.
Procedure for Waste Pickup:
-
Ensure Proper Labeling and Containment: Double-check that all waste containers are properly labeled, sealed, and in good condition.
-
Request a Pickup: Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.[6]
-
Documentation: Complete any required waste pickup forms, accurately detailing the contents of each container. This documentation is a crucial part of the "cradle to grave" tracking system.
-
Transfer of Custody: The trained EHS personnel will then transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
It is imperative that laboratory personnel do not attempt to dispose of chemical waste down the drain or in the regular trash.[4] Such actions are not only a violation of regulations but also pose a significant threat to public health and the environment.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their responsibility to protect themselves, their colleagues, and the environment.
References
- 1. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mtu.edu [mtu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. pfw.edu [pfw.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. nswai.org [nswai.org]
- 9. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
This guide provides essential safety protocols and logistical plans for the handling and disposal of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure user safety and experimental integrity. While this compound is primarily known as a drug intermediate for the synthesis of various active compounds, a comprehensive toxicological profile is not widely available.[1][2][3][4] Therefore, a cautious approach, treating the substance with the same respect as a potentially hazardous chemical, is paramount.
Hazard Assessment: The Precautionary Principle
This compound belongs to the tetralone class of compounds, which are ketone derivatives of tetralin.[5] Although some sources report this specific chemical as not meeting GHS hazard criteria, this information is limited.[6] Given the presence of an aromatic ketone and a benzyl ether functional group, it is prudent to anticipate potential hazards associated with these chemical classes. Similar compounds can be irritants to the eyes, skin, and respiratory system, and may be harmful if ingested or absorbed through the skin.[7]
Core Rationale: In the absence of comprehensive toxicity data, all handling procedures must be governed by the precautionary principle. This means implementing controls and wearing Personal Protective Equipment (PPE) sufficient to mitigate risks from a compound that is potentially irritating and harmful.
Engineering and Administrative Controls: Your First Line of Defense
Before selecting PPE, it is crucial to implement proper engineering and administrative controls to minimize potential exposure.
-
Engineering Controls: All handling of this compound, especially when in powdered form or when heating solutions, must be conducted within a certified chemical fume hood.[7][8] The fume hood provides critical ventilation to prevent the inhalation of dust or vapors.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for working with this compound. Ensure all personnel are trained on the SOP, potential hazards, and emergency procedures before beginning work.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory operations.
-
Recommended for Splash Hazard: When handling solutions or performing transfers that could result in splashes, chemical splash goggles should be worn.[9]
-
Maximum Protection: For procedures with a high risk of splashing (e.g., handling large volumes, reactions under pressure), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]
Hand Protection: Selecting the Right Glove
The choice of glove material is critical for preventing skin contact. Given the compound's structure as an aromatic ketone, glove selection should be based on resistance to organic solvents and ketones.[10][11]
| Glove Material | Protection Against | Advantages | Disadvantages | Recommended Use |
| Nitrile | Oils, greases, some acids and bases, incidental solvent splashes | Excellent dexterity, good physical properties, easy to see punctures.[11][12] | Poor for prolonged exposure to many organic solvents.[12] | Primary choice for handling solids and for tasks with a low likelihood of significant solvent exposure. |
| Butyl Rubber | Polar organics (ketones, esters, ethers), acids, bases | Excellent for extended contact with many ketones and esters.[11] | Poor against hydrocarbons and chlorinated solvents; can have impaired dexterity.[11] | Recommended for tasks involving dissolution in ketone or ester solvents or for spill cleanup. |
| Fluoroelastomer (Viton™) | Aromatic and chlorinated solvents, alcohols | Good for organic solvents, good resistance to cuts.[11] | Poor against some ketones and esters; expensive.[11][13] | An alternative for handling solutions in aromatic or chlorinated solvents. |
Operational Imperative: Always double-glove when handling this compound. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Inspect gloves for any signs of degradation or puncture before and during use. Wash hands thoroughly after removing gloves.[14]
Body Protection
A flame-resistant lab coat is the minimum requirement to protect against incidental contact and small splashes.[9][12] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[9] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure. However, in specific situations such as a large spill outside of a fume hood or during emergency response, respiratory protection is necessary.[15]
-
For Powders: If weighing or transferring the solid material outside of a containment system like a ventilated balance enclosure, a NIOSH-approved N95 respirator may be required to prevent inhalation of particulates.[7]
-
For Vapors/Aerosols: If there is a potential for generating vapors or aerosols (e.g., during a spill), a respirator with organic vapor cartridges should be used.[7] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is critical for minimizing risks.[16]
Workflow for Handling this compound```dot
Caption: A decision tree for selecting appropriate PPE during a spill event.
By integrating these robust safety measures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. unavera.de [unavera.de]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 11. sjsu.edu [sjsu.edu]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
